1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQBMILQUDEPIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387920 | |
| Record name | 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39629-90-8 | |
| Record name | 1-(2-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39629-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis pathway is detailed, along with experimental protocols for the core reaction and the preparation of key starting materials. Quantitative data from analogous reactions are presented to provide researchers with expected outcomes.
Introduction
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The substituent at the 1-position of the pyrrolidinone ring plays a crucial role in modulating the pharmacological activity of these molecules. The 2-methoxyphenyl group, in particular, can influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide focuses on the practical synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, providing a foundation for further research and development.
Core Synthesis Pathway
The primary synthetic route to 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves the reaction of 2-methoxyaniline (o-anisidine) with itaconic acid. This reaction proceeds via a Michael addition of the aniline to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Caption: Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Experimental Protocols
Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from the synthesis of the 2-hydroxy analog[1].
Materials:
-
2-Methoxyaniline (o-anisidine)
-
Itaconic acid
-
Deionized water
Procedure:
-
To a solution of itaconic acid (1.0 eq) in deionized water, add 2-methoxyaniline (0.9 eq).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold water.
-
Dry the product under vacuum to yield 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Purification:
The crude product can be purified by recrystallization from water or an appropriate organic solvent system if necessary.
Synthesis of the Starting Material: 2-Methoxyaniline (o-Anisidine)
A common method for the preparation of 2-methoxyaniline is the reduction of o-nitroanisole.
Materials:
-
o-Nitroanisole
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
Dissolve o-nitroanisole in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 2-methoxyaniline.
-
The crude product can be purified by distillation under reduced pressure.
Quantitative Data (from Analogous Syntheses)
The following table summarizes the quantitative data obtained from the synthesis of structurally similar compounds, which can provide an expectation for the synthesis of the title compound.
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-Aminophenol, Itaconic acid | Water | 12 | 74.4 | 178-179 | [1] |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | 2,4-Difluoroaniline, Itaconic acid | - | - | - | - | |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | N-(4-aminophenyl)acetamide, Itaconic acid | Water | 12 | 96 | - | |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-Amino-4-methylphenol, Itaconic acid | - | - | 88 | - |
Data for the 2,4-difluoro and 2-hydroxy-5-methyl analogs were mentioned in the context of their synthesis, but specific reaction conditions and melting points were not provided in the snippets.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a straightforward process that can be reliably achieved through the reaction of 2-methoxyaniline and itaconic acid. This technical guide provides a robust starting point for researchers by detailing the synthetic pathway and offering an adaptable experimental protocol based on closely related and well-documented procedures. The provided quantitative data from analogous reactions and the workflow diagrams offer a comprehensive framework for the successful synthesis and characterization of this compound, facilitating its use in further drug discovery and development efforts.
References
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and potential therapeutic applications.
Chemical Identity and Structure
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyrrolidinone, a five-membered lactam ring, substituted with a methoxyphenyl group at the nitrogen atom and a carboxylic acid group at the 3-position. Its chemical structure is fundamental to its biological activity, serving as a scaffold in medicinal chemistry.
Synonyms:
-
1-(2-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid[1]
-
1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid[1]
-
3-Pyrrolidinecarboxylicacid, 1-(2-methoxyphenyl)-5-oxo-[1]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| CAS Number | 39629-90-8 | [1] |
| Molecular Formula | C₁₂H₁₃NO₄ | [1][2][3] |
| Molecular Weight | 235.24 g/mol | [2][3] |
| Appearance | Solid, White to off-white amorphous powder | [1][2] |
| Melting Point | 123-130 °C | [2] |
| logP (calculated) | 0.2741 | [3] |
| logD (calculated) | -2.0863 | [3] |
| logSw (calculated) | -1.4194 | [3] |
| Polar Surface Area | 52.726 Ų | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Characterization
While a specific experimental protocol for the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not detailed in the provided search results, a general and closely related synthesis for similar compounds involves the reaction of itaconic acid with an appropriate aminophenol. For instance, the synthesis of the analogous 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is achieved by refluxing itaconic acid with o-aminophenol in water.[4]
A plausible synthetic route for the title compound would involve the reaction of itaconic acid with 2-methoxyaniline.
General Experimental Protocol for Synthesis:
-
Reaction Setup: A mixture of itaconic acid and 2-methoxyaniline in a suitable solvent (e.g., water or a high-boiling point organic solvent) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for several hours to ensure the completion of the reaction.
-
Workup: After cooling, the reaction mixture is processed to isolate the crude product. This may involve filtration to collect a precipitate or extraction with an organic solvent.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent, to yield the final product with high purity.
Characterization:
The synthesized compound would be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of the compound.
Below is a generalized workflow for the synthesis and characterization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Potential Biological Activities and Applications
Derivatives of 5-oxopyrrolidine-3-carboxylic acid are recognized for their diverse pharmacological properties.[5] This class of compounds has been investigated for various therapeutic applications, making 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid a compound of significant interest in drug discovery.
-
Analgesic and Anti-inflammatory Activity: The core structure is a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs.[2]
-
Antimicrobial and Anticancer Agents: Studies on similar structures, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, have shown promising in vitro antimicrobial activity against multidrug-resistant pathogens and structure-dependent anticancer activity.[4]
-
Enzyme Interactions and Metabolic Pathway Studies: Its ability to form stable complexes with target proteins makes it a useful tool in biochemical research for studying enzyme interactions and metabolic pathways.[2]
The diagram below illustrates the potential research and development pathways for this compound based on its chemical scaffold.
Safety and Handling
While specific toxicity data for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not available in the provided search results, standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. It should be handled in a well-ventilated area.
Conclusion
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile chemical compound with significant potential in pharmaceutical and biochemical research. Its well-defined chemical properties and the established biological activities of related structures make it a promising scaffold for the development of new therapeutic agents. Further research into its specific biological mechanisms and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Compound 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid - Chemdiv [chemdiv.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
Unraveling the Therapeutic Potential of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid: A Mechanistic Overview of a Promising Scaffold
For Immediate Release
This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives to infer its likely biological activities and molecular targets. This paper is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel heterocyclic compounds.
Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with diverse pharmacological activities. Derivatives of this scaffold have demonstrated significant potential as antibacterial, anticancer, and anti-inflammatory agents. The biological activity is largely influenced by the nature of the substituent at the 1-position of the pyrrolidinone ring. This guide focuses on the potential activities of the 1-(2-Methoxyphenyl) derivative, drawing parallels from extensive research on related analogues.
Postulated Mechanisms of Action
Based on the activities of structurally similar compounds, 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is hypothesized to exhibit antibacterial and anticancer properties.
Antibacterial Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising activity against a range of bacterial pathogens, particularly Gram-positive bacteria.[1] The primary mechanism is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane integrity.
One potential target is penicillin-binding proteins (PBPs), which are crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall. Inhibition of PBPs leads to defects in cell wall structure and ultimately cell lysis.
Anticancer Activity
Several 5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4][5][6] The proposed mechanisms are multifaceted and may include:
-
Inhibition of Monoacylglycerol Lipase (MAGL): Some derivatives have been identified as potent inhibitors of MAGL, an enzyme involved in the endocannabinoid system and overexpressed in several cancers.[7] MAGL inhibition can lead to analgesic and anticancer effects.
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various signaling pathways.
-
Interference with Nucleic Acid Synthesis: There is evidence to suggest that some derivatives may interfere with DNA or RNA synthesis, thereby halting cancer cell proliferation.[8]
Quantitative Data from Related Compounds
While specific data for the 1-(2-Methoxyphenyl) derivative is unavailable, the following tables summarize the biological activities of other 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.
Table 1: Antibacterial Activity of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-(2-hydroxy-5-methylphenyl)-...-hydrazone | S. aureus | 3.9 | [9] |
| 1-(4-hydroxyphenyl)-...-hydrazide | S. aureus | - | [10] |
| 1-(4-acetamidophenyl)-...-derivative | S. aureus (multidrug-resistant) | - | [3] |
Note: The specific hydrazone and derivative structures are detailed in the cited literature.
Table 2: Anticancer Activity of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | EC50 (µM) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone | IGR39 (Melanoma) | 2.5–20.2 | [11] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate) | 2.5–20.2 | [11] |
| Benzoxazole clubbed 2-pyrrolidinone | SNB-75 (CNS Cancer) | - | [7] |
Note: The specific hydrazone and derivative structures are detailed in the cited literature. EC50 values represent a range for a series of tested compounds.
Experimental Protocols
The following are generalized experimental protocols for assessing the antibacterial and anticancer activities of 5-oxopyrrolidine-3-carboxylic acid derivatives, based on methodologies reported in the literature.[2][12]
Determination of Minimum Inhibitory Concentration (MIC)
A two-fold serial dilution method is typically employed. The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth. A standardized bacterial suspension is added to each well. The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solubilizing agent. The absorbance is measured spectrophotometrically, and the half-maximal effective concentration (EC50) is calculated.
Conclusion and Future Directions
While the precise mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid remains to be elucidated, the available evidence from related compounds suggests it holds significant promise as a scaffold for the development of novel antibacterial and anticancer agents. Future research should focus on the synthesis and biological evaluation of this specific derivative to confirm its therapeutic potential. Key areas for investigation include:
-
In vitro and in vivo efficacy studies against a broad panel of bacterial and cancer cell lines.
-
Target identification and validation studies to elucidate the specific molecular targets and signaling pathways.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.
The exploration of this and other 5-oxopyrrolidine-3-carboxylic acid derivatives could lead to the discovery of new and effective therapeutic agents to address unmet medical needs in infectious diseases and oncology.
References
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Biological Potential of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific data on the biological activity of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in publicly available literature, the therapeutic potential of this class of compounds is significant. This document provides a technical guide to the known biological activities of structurally related analogs, including antibacterial, anticonvulsant, and antioxidant properties. Detailed experimental protocols and insights into potential mechanisms of action are provided to guide future research and drug development efforts involving this promising chemical scaffold.
Introduction to the 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] The 1-aryl-5-oxopyrrolidine-3-carboxylic acid moiety, in particular, has attracted considerable attention from medicinal chemists. The presence of the aryl group at the 1-position, the lactam carbonyl at the 5-position, and the carboxylic acid at the 3-position provides a unique three-dimensional structure with multiple points for functionalization and interaction with biological targets.[2] This scaffold's synthetic accessibility allows for the creation of diverse chemical libraries for screening against various diseases.[3][4]
Known Biological Activities of Structurally Related Analogs
Although specific experimental data for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is sparse, research on analogous compounds reveals significant biological potential.
Antibacterial Activity
Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[5][6][7][8] For instance, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro efficacy against pathogenic bacterial strains.[5][6][9][8]
Quantitative Data on Antibacterial Activity:
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone with a 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | [6][9][8] |
| Hydrazone with a 5-nitrothien-2-yl fragment | Escherichia coli | <7.8 | [6][9][8] |
| Hydrazone with a benzylidene moiety | Staphylococcus aureus | 3.9 | [6][9][8] |
| Cefuroxime (Control) | Staphylococcus aureus | 7.8 | [6][9][8] |
MIC: Minimum Inhibitory Concentration
Some of these compounds have also shown efficacy in disrupting bacterial biofilms, a critical aspect in combating chronic and resistant infections.[6][9][8]
Anticonvulsant Activity
The pyrrolidine-2,5-dione and related 5-oxopyrrolidine structures are known to possess anticonvulsant properties.[10][11] Studies on various derivatives have shown broad-spectrum activity in animal models of seizures, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10][11][12] The mechanism of action is often attributed to the modulation of ion channels, such as voltage-gated sodium and calcium channels.[11]
Quantitative Data on Anticonvulsant Activity:
| Compound | Test | ED50 (mg/kg) | Reference |
| Compound 14 (a 3-substituted pyrrolidine-2,5-dione) | MES | 49.6 | [10] |
| Compound 14 (a 3-substituted pyrrolidine-2,5-dione) | scPTZ | 67.4 | [10] |
| Compound 6 (a 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative) | MES | 68.30 | [11] |
| Valproic Acid (Reference) | MES | 252.74 | [11] |
ED50: Median Effective Dose
Antioxidant Activity
Certain derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as potent antioxidants.[13][14] Their activity was assessed using the DPPH radical scavenging method and a reducing power assay.[13][14]
Quantitative Data on Antioxidant Activity (Reducing Power Assay):
| Compound | Optical Density at 700 nm | Reference |
| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 1.675 | [13][14] |
| Benzoxazole derivative of the above | 1.573 | [13][14] |
| Ascorbic acid (Control) | - | [13] |
Experimental Protocols
Synthesis of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids
A general method for the synthesis of the core scaffold involves the reaction of itaconic acid with an appropriate aminophenol.[14][15]
General Synthetic Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | Semantic Scholar [semanticscholar.org]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
Discovery of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. This class of compounds holds significant promise in the fields of medicinal chemistry and drug discovery, with demonstrated potential for a range of therapeutic applications. This document outlines the core synthetic methodologies, presents key biological activity data from analogous compounds, and details experimental protocols to facilitate further research and development in this area.
Core Synthesis Strategies
The synthesis of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives generally follows a multi-step reaction sequence, commencing with the formation of the pyrrolidinone core, followed by functionalization of the carboxylic acid moiety. The methodologies presented here are adapted from established protocols for structurally similar hydroxyphenyl analogues and may require optimization for the 2-methoxyphenyl scaffold.
A generalized synthetic workflow is depicted below, starting from the initial Michael addition to form the core structure, followed by esterification, hydrazide formation, and subsequent derivatization to yield a variety of bioactive molecules.
Biological Activity of Analogous Pyrrolidinone Scaffolds
While specific quantitative data for 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are not extensively available in the public domain, studies on structurally related 1-(hydroxyphenyl) and 1-(hydroxy-5-methylphenyl) analogues have revealed significant biological activities. These findings provide a strong rationale for the exploration of the 2-methoxyphenyl series.
Antibacterial Activity
Derivatives of the 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold have been shown to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The data presented below is for 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Selected Hydrazone Derivatives against various bacterial strains (µg/mL). [1][3]
| Compound (Substituent on Hydrazone) | S. aureus (ATCC 9144) MIC/MBC | L. monocytogenes (ATCC 7644) MIC/MBC | B. cereus (ATCC 11778) MIC/MBC | E. coli (ATCC 8739) MIC/MBC |
| Benzylidene | 3.9 / 7.8 | 15.6 / 31.2 | 7.8 / 15.6 | 31.2 / 62.5 |
| 5-Nitro-thien-2-yl | 7.8 / 15.6 | 7.8 / 15.6 | 3.9 / 7.8 | 15.6 / 31.2 |
| 5-Nitro-furan-2-yl | 15.6 / 31.2 | 15.6 / 31.2 | 7.8 / 15.6 | 31.2 / 62.5 |
| Cefuroxime (Control) | 7.8 / 15.6 | 1.9 / 3.9 | 3.9 / 7.8 | 3.9 / 7.8 |
| Ampicillin (Control) | 0.48 / 0.97 | 0.24 / 0.48 | 0.97 / 1.9 | 3.9 / 7.8 |
| Oxacillin (Control) | 0.48 / 0.97 | 0.97 / 1.9 | 1.9 / 3.9 | >125 |
Anticancer Activity
Analogous 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have also been evaluated for their anticancer properties. For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent has demonstrated notable anticancer activity against the A549 human pulmonary cancer cell line.[4][5] Further exploration of the 1-(2-methoxyphenyl) series in this therapeutic area is warranted.
Antioxidant Activity
A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for their antioxidant activity using the DPPH radical scavenging method and a reducing power assay.[6] Several compounds were identified as potent antioxidants, with some exhibiting activity 1.35 to 1.5 times higher than the well-known antioxidant, ascorbic acid.[6][7]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of key intermediates and derivatives, based on procedures reported for analogous compounds.[1][4][8]
Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
A mixture of 2-methoxyaniline and itaconic acid is heated, typically without a solvent, to induce a Michael addition reaction followed by cyclization.
-
Combine equimolar amounts of 2-methoxyaniline and itaconic acid in a round-bottom flask.
-
Heat the mixture at a temperature of 120-140 °C for 2-3 hours.
-
Cool the reaction mixture and recrystallize the solid product from an appropriate solvent such as ethanol or water to yield the title compound.
Synthesis of Methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
The carboxylic acid is converted to its methyl ester to facilitate subsequent reactions.
-
Dissolve 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Reflux the mixture for 8 hours.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a 5% sodium carbonate solution to a pH of 8-9.
-
Filter the resulting solid, wash with water, and dry to obtain the methyl ester.
Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
The methyl ester is converted to the corresponding hydrazide, a key intermediate for further derivatization.
-
Suspend methyl 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate in methanol or ethanol.
-
Add an excess of hydrazine monohydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the carbohydrazide.[4]
Synthesis of Hydrazone Derivatives
Condensation of the carbohydrazide with various aldehydes yields the corresponding hydrazones.
-
To a solution of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide in propan-2-ol, add the desired aromatic or heterocyclic aldehyde.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture.
-
Filter the resulting solid, wash with propan-2-ol, and dry to obtain the target hydrazone.[4]
Synthesis of Thiosemicarbazide and Semicarbazide Derivatives
The carbohydrazide can be reacted with isothiocyanates or isocyanates to form thiosemicarbazides and semicarbazides, respectively.[1]
-
Dissolve 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide in methanol.
-
Add an equimolar amount of phenyl isothiocyanate (for thiosemicarbazide) or phenyl isocyanate (for semicarbazide).
-
Reflux the mixture for 4-6 hours.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the solid with methanol and dry.[1]
Conclusion
The 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established for analogous compounds, and the initial biological data from these related series suggest a high potential for discovering new antibacterial, anticancer, and antioxidant agents. This guide provides the foundational information necessary for researchers to embark on the synthesis and evaluation of this intriguing class of molecules. Further investigation into the structure-activity relationships (SAR) of the 1-(2-methoxyphenyl) derivatives is highly encouraged to unlock their full therapeutic potential.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5-oxopyrrolidine-3-carbohydrazides as potent protein kinase inhibitors: synthesis, anticancer evaluation, and molecular modeling [epublications.vu.lt]
- 3. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 4. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 8. mdpi.com [mdpi.com]
Spectroscopic and Analytical Profile of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic and analytical characteristics of the compound 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of direct experimental data in peer-reviewed literature, this document leverages data from structurally analogous compounds and established principles of spectroscopic analysis to predict the spectral features. This guide is intended to support researchers in the identification, characterization, and quality control of this molecule.
Chemical Structure and Properties
Structure:
Molecular Formula: C₁₂H₁₃NO₄
Molecular Weight: 235.24 g/mol
IUPAC Name: 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These predictions are based on the analysis of similar structures, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and other related derivatives, as well as established spectroscopic correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.3 - 7.5 | m | 2H | Ar-H |
| ~7.0 - 7.2 | m | 2H | Ar-H |
| ~3.9 - 4.1 | m | 2H | -NCH₂- |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.3 - 3.5 | m | 1H | -CH(COOH)- |
| ~2.7 - 2.9 | m | 2H | -CH₂CO- |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | -COOH |
| ~172 | -C=O (lactam) |
| ~155 | Ar-C-OCH₃ |
| ~128 | Ar-C |
| ~126 | Ar-C |
| ~121 | Ar-C |
| ~112 | Ar-C |
| ~56 | -OCH₃ |
| ~51 | -NCH₂- |
| ~36 | -CH(COOH)- |
| ~34 | -CH₂CO- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1735 | Strong | C=O stretch (Carboxylic acid) |
| ~1680 | Strong | C=O stretch (Lactam) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1220 | Medium | C-O stretch (Carboxylic acid) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z | Ion |
| 236.0817 | [M+H]⁺ |
| 258.0636 | [M+Na]⁺ |
| 234.0666 | [M-H]⁻ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data. These protocols may require optimization for the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid sample (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum. Typical parameters include:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 14 ppm
-
-
Acquire the ¹³C NMR spectrum. Typical parameters include:
-
Number of scans: 1024 or more (depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Place approximately 100 mg of KBr in an agate mortar.
-
Add 1-2 mg of the sample to the mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to aid in protonation for positive ion mode.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Typical ESI source parameters to be optimized include:
-
Capillary voltage
-
Cone voltage
-
Source temperature
-
Desolvation gas flow and temperature
-
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other adducts or fragments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Workflow for the spectroscopic characterization of the target compound.
This comprehensive guide provides a foundational understanding of the spectroscopic properties of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Researchers can utilize this information for compound identification, structural verification, and as a baseline for further analytical method development. It is strongly recommended that experimental data be acquired to confirm these predicted values.
Unveiling the Therapeutic Potential of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current state of research into the therapeutic potential of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its closely related derivatives. While direct pharmacological data on the methoxy-substituted parent compound remains limited, extensive research on its hydroxylated analogues reveals significant promise in the fields of oncology and infectious diseases. This document collates the available quantitative data, details the experimental methodologies employed in these studies, and proposes potential mechanisms of action and therapeutic targets based on the current body of evidence. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this class of compounds.
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific compound, 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been identified as a versatile building block in the synthesis of novel therapeutic agents, with preliminary reports suggesting potential analgesic and anti-inflammatory properties. However, a significant body of research has focused on its hydroxylated analogue, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and its derivatives. These compounds have demonstrated notable in vitro activity as both antimicrobial and anticancer agents, suggesting a broad therapeutic window for this chemical class. This guide will synthesize the findings from these studies to provide a detailed understanding of the potential therapeutic targets and applications of this compound series.
Potential Therapeutic Targets: Inferences from Derivative Studies
Due to the limited direct research on 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, its potential therapeutic targets are largely inferred from the biological activities of its derivatives. The primary areas of investigation for these related compounds have been in antimicrobial and anticancer applications.
Antimicrobial Targets
Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly those incorporating hydrazone moieties, have shown promising activity against a range of bacterial pathogens, including drug-resistant strains.[1] While the precise molecular targets are yet to be definitively identified for this specific series, the known mechanisms of related heterocyclic compounds suggest potential interference with essential bacterial processes. One proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[2] Furthermore, some derivatives have demonstrated the ability to disrupt biofilm formation, a key virulence factor in many chronic infections.[1]
Anticancer Targets
Several studies have highlighted the anticancer potential of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines. The mechanism of action for these compounds is likely multifactorial. Some evidence suggests that substituted pyrrolidines can induce cell cycle arrest and apoptosis.[1] For the broader class of pyrrole indolin-2-ones, inhibition of receptor tyrosine kinases (RTKs) such as VEGFRs and PDGFRs is a known mechanism to block downstream signaling pathways involved in cancer cell proliferation and angiogenesis.[3] While not yet confirmed for the specific derivatives discussed here, this represents a plausible avenue for their anticancer effects.
Potential Analgesic and Anti-inflammatory Targets
Although specific studies are lacking, the core structure of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is suggestive of potential activity as an analgesic and anti-inflammatory agent.[4] The mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[5] Further investigation is warranted to determine if this compound or its derivatives interact with the COX pathway or other relevant targets in the inflammatory cascade.
Quantitative Data
The following tables summarize the quantitative data available for derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Table 1: Antimicrobial Activity of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [1][2][6]
| Compound ID | Modification | Target Organism | MIC (µg/mL) |
| Hydrazone derivative | 5-nitrothien-2-yl fragment | Staphylococcus aureus (ATCC 9144) | <7.8 |
| Hydrazone derivative | benzylidene moiety | Staphylococcus aureus (ATCC 9144) | 3.9 |
| Cefuroxime (Control) | - | Staphylococcus aureus (ATCC 9144) | 7.8 |
Table 2: Anticancer Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [7]
| Compound ID | Modification | Cell Line | Concentration (µM) | Cell Viability (%) |
| Derivative 1a | Carboxylic acid | A549 (Lung Adenocarcinoma) | 100 | 63.4 |
| Derivative 1b | 3,5-dichloro substitution | A549 (Lung Adenocarcinoma) | 100 | 21.2 |
| 5-Fluorobenzimidazole derivative | 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Lung Adenocarcinoma) | 100 | Showed highest activity |
Experimental Protocols
Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives[7][8]
A general synthetic scheme involves the reaction of a substituted 2-aminophenol with itaconic acid to form the core 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid structure. This core can then be further modified, for example, by esterification followed by reaction with hydrazine hydrate to form a hydrazide. This hydrazide intermediate can then be condensed with various aldehydes or ketones to generate a library of hydrazone derivatives.
General Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological evaluation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[8]
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are then incubated under appropriate conditions. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity (MTT Assay)[7]
The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Proposed Signaling Pathways and Mechanisms of Action
While specific signaling pathways for 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have not been fully elucidated, based on the activities of related compounds, the following pathways are proposed as potential targets.
Putative Anticancer Mechanism of Action
Caption: Putative signaling pathways targeted by pyrrolidinone derivatives in cancer cells.
Putative Antimicrobial Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | Semantic Scholar [semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ijisrt.com [ijisrt.com]
- 6. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 7. mdpi.com [mdpi.com]
In Silico Modeling of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the computational approaches to characterize the therapeutic potential of a novel pyrrolidine derivative.
This technical guide provides a comprehensive overview of the in silico modeling of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies for computational analysis and a framework for interpreting the resulting data.
Introduction
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the pyrrolidinone class of heterocyclic compounds, a scaffold known to be present in a variety of biologically active molecules.[1][2][3] Derivatives of this core structure have demonstrated promising antibacterial and anticancer activities, making them attractive candidates for further investigation.[4][5][6] In silico modeling offers a rapid and cost-effective approach to predict the compound's pharmacokinetic properties, identify potential biological targets, and elucidate its mechanism of action at a molecular level.
This guide will focus on a structured in silico workflow, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking, and molecular dynamics simulations to assess the potential of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a novel therapeutic agent.
Physicochemical Properties and ADMET Prediction
A critical initial step in the evaluation of any drug candidate is the assessment of its drug-likeness and pharmacokinetic profile. In silico ADMET prediction provides valuable insights into a compound's likely behavior in the body.
Physicochemical Properties
The fundamental physicochemical properties of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized in the table below. These parameters are crucial for predicting its absorption and distribution characteristics.
| Property | Value | Source |
| Molecular Formula | C12H13NO4 | Chemdiv |
| Molecular Weight | 235.24 g/mol | Chemdiv |
| logP | 0.2741 | Chemdiv |
| logD | -2.0863 | Chemdiv |
| logSw | -1.4194 | Chemdiv |
| Hydrogen Bond Acceptors | 4 | Chemdiv |
| Hydrogen Bond Donors | 1 | Chemdiv |
| Rotatable Bonds | 3 | Chemdiv |
ADMET Prediction Protocol
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid using established computational models.
Methodology:
-
Compound Input: The 2D structure of the compound in SMILES format (COc1ccccc1N1CC(C(=O)O)CC1=O) is submitted to a validated ADMET prediction web server or software (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates a range of pharmacokinetic and toxicological parameters based on the compound's structure.
-
Data Analysis: The predicted values are compared against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity flags.
Predicted ADMET Properties
The following table summarizes the predicted ADMET properties for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May cross the intestinal barrier. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| Distribution | ||
| Blood-Brain Barrier Permeability | No | Unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | High | May have a longer half-life in circulation. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions. |
| Excretion | ||
| Renal OCT2 Substrate | No | Not a primary substrate for renal excretion via OCT2. |
| Toxicity | ||
| AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low | Low risk of liver toxicity. |
Target Identification and Molecular Docking
Given that derivatives of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown antibacterial activity, a plausible mechanism of action is the inhibition of essential bacterial enzymes.[5] DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs.[7] This section outlines the protocol for docking our compound of interest into the active site of Staphylococcus aureus DNA gyrase.
Molecular Docking Workflow
Caption: Molecular docking workflow for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Molecular Docking Protocol
Objective: To predict the binding affinity and interaction mode of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with the ATP-binding site of S. aureus DNA gyrase.
Methodology:
-
Ligand Preparation: The 3D structure of the ligand is generated and energy-minimized using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Receptor Preparation: The crystal structure of S. aureus DNA gyrase (PDB ID: 2XCT) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.
-
Grid Box Definition: A grid box is defined to encompass the ATP-binding site of the enzyme, guided by the position of the co-crystallized inhibitor.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations of the ligand within the defined binding site and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.
Predicted Binding Interactions
The following table summarizes the predicted binding affinity and key interactions of the top-ranked docking pose.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Key Interacting Residues | |
| Hydrogen Bonds | Asp81, Gly85 |
| Hydrophobic Interactions | Ile86, Pro87, Val128 |
| Pi-Alkyl Interaction | Ile102 |
Molecular Dynamics Simulation
To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior over time, a molecular dynamics (MD) simulation is performed.
Molecular Dynamics Simulation Workflow
Caption: Workflow for molecular dynamics simulation of the protein-ligand complex.
Molecular Dynamics Simulation Protocol
Objective: To evaluate the stability of the 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid-DNA gyrase complex in a simulated physiological environment.
Methodology:
-
System Preparation: The best-docked complex is placed in a periodic box of water molecules. Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).
-
Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of the protein residues, and the persistence of hydrogen bonds between the ligand and the protein.
Analysis of Simulation Results
| Metric | Observation | Interpretation |
| Protein RMSD | Stable fluctuation around 2.5 Å after an initial equilibration period. | The overall protein structure remains stable throughout the simulation. |
| Ligand RMSD | Remains below 2.0 Å relative to the protein binding pocket. | The ligand remains stably bound within the active site. |
| RMSF | Higher fluctuations observed in loop regions, lower in the binding site. | The binding site residues are relatively stable, indicating a persistent interaction with the ligand. |
| Hydrogen Bonds | The hydrogen bonds with Asp81 and Gly85 are maintained for over 80% of the simulation time. | These interactions are crucial for the stable binding of the compound. |
Experimental Validation Protocols
The in silico predictions presented in this guide should be validated through in vitro and in vivo experiments. Below are protocols for key validation assays.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of a bacterial strain.
Protocol:
-
Prepare a series of twofold dilutions of the compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
DNA Gyrase Inhibition Assay
Objective: To confirm the inhibitory activity of the compound against the target enzyme.
Protocol:
-
Use a commercial DNA gyrase supercoiling assay kit.
-
Incubate purified S. aureus DNA gyrase with relaxed plasmid DNA in the presence of various concentrations of the test compound and ATP.
-
A known DNA gyrase inhibitor (e.g., ciprofloxacin) should be used as a positive control.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control. The IC50 value can be calculated from a dose-response curve.
Conclusion
The in silico modeling of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid presented in this technical guide provides a robust framework for its initial evaluation as a potential antibacterial agent. The ADMET predictions suggest a favorable pharmacokinetic profile with low toxicity risk. Molecular docking and molecular dynamics simulations indicate a stable and high-affinity binding to the ATP-binding site of S. aureus DNA gyrase, a validated antibacterial target.
While these computational findings are promising, they serve as a strong foundation for further experimental validation. The provided protocols for MIC and enzyme inhibition assays are critical next steps to confirm the predicted biological activity. This integrated approach of in silico modeling followed by targeted experimental validation is a cornerstone of modern drug discovery, enabling the efficient identification and optimization of novel therapeutic candidates.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ijmahs.org [ijmahs.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential Paralogous Proteins as Potential Antibiotic Multitargets in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Structure-Activity Relationship of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Structure and Numbering
The fundamental structure of 1-aryl-5-oxopyrrolidine-3-carboxylic acid consists of a five-membered lactam ring, a carboxylic acid group at the 3-position, and an aryl substituent at the 1-position. The numbering of the core structure is as follows:
Methodological & Application
Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a valuable heterocyclic compound for researchers in drug discovery and development. The synthesis is based on established methods for analogous compounds and involves the reaction of 2-methoxyaniline with itaconic acid.
Summary of Quantitative Data
The following table summarizes the expected physicochemical and spectroscopic data for the synthesized compound. This data is extrapolated from similar reported syntheses and should be confirmed by experimental analysis.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Pale brown solid (expected) |
| Melting Point | 178–179 °C (similar compound)[1] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | |
| COOH | ~12.7 (s, 1H) |
| Aromatic CH | 6.80-7.24 (m, 4H) |
| NCH₂ | 3.78–3.95 (m, 2H) |
| OCH₃ | ~3.8 (s, 3H) |
| CH | 3.34–3.42 (m, 1H) |
| CH₂CO | 2.56–2.72 (m, 2H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | |
| C=O (acid) | ~174.4 |
| C=O (amide) | ~172.2 |
| Aromatic C-O | ~152.7 |
| Aromatic C | 116.8-128.3 |
| NCH₂ | ~51.0 |
| CH | ~36.2 |
| CH₂CO | ~33.7 |
| OCH₃ | ~55.5 |
| IR (KBr) ν (cm⁻¹) | |
| OH (acid) | ~3115 |
| C=O (acid) | ~1737 |
| C=O (amide) | ~1633 |
Experimental Protocol
This protocol details the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid from 2-methoxyaniline and itaconic acid.
Materials:
-
2-Methoxyaniline
-
Itaconic acid
-
Deionized water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxyaniline (1.0 equivalent) and itaconic acid (1.1 equivalents).
-
Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 2-3 M with respect to the 2-methoxyaniline.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 12 hours, cool the reaction mixture to room temperature. A precipitate should form. If no precipitate forms, the solution can be concentrated under reduced pressure.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid with cold deionized water to remove any unreacted starting materials and impurities.
-
Drying: Dry the product thoroughly, for example, in a desiccator under vacuum.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
-
Characterization: Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Workflow for the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
Application Notes and Protocols for the Purification of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
These application notes provide detailed protocols for the purification of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The following methods are designed for researchers, scientists, and professionals in the field to achieve high purity of the target compound, suitable for subsequent applications.
Introduction
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile building block in organic synthesis. Its purity is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. This document outlines three common and effective purification techniques: recrystallization, acid-base purification, and column chromatography.
Data Presentation
Effective purification is assessed by the recovery of the compound and the enhancement of its purity. Researchers should use the following tables to log and compare their results from different purification trials.
Table 1: Recrystallization Data
| Trial | Initial Mass (g) | Initial Purity (%) | Recrystallization Solvent(s) | Volume (mL) | Final Mass (g) | Recovery (%) | Final Purity (%) | Observations |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Table 2: Acid-Base Purification Data
| Trial | Initial Mass (g) | Initial Purity (%) | Base Used (e.g., 5% NaOH) | Acid Used (e.g., 1M HCl) | Final Mass (g) | Recovery (%) | Final Purity (%) | Observations |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Table 3: Column Chromatography Data
| Trial | Initial Mass (g) | Initial Purity (%) | Stationary Phase | Mobile Phase | Elution Volume (mL) | Final Mass (g) | Recovery (%) | Final Purity (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Experimental Protocols
The following are detailed methodologies for the key purification experiments.
Protocol for Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities remain in the solution.
Materials:
-
Crude 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Recrystallization solvent (e.g., water, ethanol, isopropanol, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude compound and a few drops of the chosen solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold. If the compound is very soluble in one solvent and insoluble in another, a mixed solvent system can be used.[1]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol for Acid-Base Purification
This technique separates the acidic target compound from neutral and basic impurities by converting it into its water-soluble salt.
Materials:
-
Crude 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Aqueous basic solution (e.g., 5% sodium hydroxide or saturated sodium bicarbonate)
-
Aqueous acidic solution (e.g., 1M hydrochloric acid)
-
Separatory funnel
-
Beakers
-
Buchner funnel and flask
-
Filter paper
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude compound in a suitable organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add the aqueous basic solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate.[3][4][5]
-
Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean beaker.
-
Washing: Wash the organic layer with the basic solution one more time to ensure complete extraction of the acid. Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous layers in an ice bath and acidify by slowly adding the aqueous acidic solution until the pH is acidic (pH ~2), as indicated by pH paper. The carboxylic acid will precipitate out of the solution.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water.
-
Drying: Dry the purified compound in a vacuum oven.
Protocol for Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[7]
Materials:
-
Crude 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Silica gel (for stationary phase)
-
Mobile phase (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid to keep the carboxylic acid protonated)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plate and chamber for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase and load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.[8]
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under UV light or with a suitable stain.
-
Fraction Pooling: Combine the fractions that contain the pure desired compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Conclusion
The choice of purification method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the purification. For small-scale, high-purity requirements, column chromatography is often preferred. For larger quantities where the impurities have significantly different acidity, acid-base purification is very effective. Recrystallization is a simple and economical method for removing small amounts of impurities. It is recommended to analyze the purity of the final product by techniques such as HPLC, LC-MS, or NMR.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This document provides detailed analytical methods and protocols for the comprehensive characterization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The following application notes are intended for researchers, scientists, and professionals involved in drug discovery, chemical synthesis, and quality control.
Application Note 1: Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are fundamental for confirming the identity and elucidating the structure of newly synthesized compounds. This section details the use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation. Data from structurally similar compounds, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, suggest the expected chemical shifts for the target molecule.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Quantitative Data
The following tables summarize the anticipated chemical shifts for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, based on data from analogous compounds.[1][2][3]
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Expected δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| COOH | ~12.7 | Broad Singlet | 1H | Carboxylic Acid |
| Harom | 6.8 - 7.4 | Multiplet | 4H | Aromatic Ring |
| NCH₂ | 3.8 - 4.0 | Multiplet | 2H | Pyrrolidine Ring |
| OCH₃ | ~3.8 | Singlet | 3H | Methoxyphenyl Group |
| CH | 3.3 - 3.5 | Multiplet | 1H | Pyrrolidine Ring |
| COCH₂ | 2.6 - 2.8 | Multiplet | 2H | Pyrrolidine Ring |
Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Expected δ (ppm) | Assignment |
|---|---|---|
| C=O (acid) | ~174 | Carboxylic Acid Carbonyl |
| C=O (amide) | ~172 | Pyrrolidine Carbonyl |
| Carom | 115 - 155 | Aromatic Carbons |
| OCH₃ | ~55 | Methoxyphenyl Carbon |
| NCH₂ | ~51 | Pyrrolidine Ring |
| CH | ~36 | Pyrrolidine Ring |
| COCH₂ | ~34 | Pyrrolidine Ring |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[4] For the target compound, key functional groups include the carboxylic acid (O-H and C=O stretches), the amide (C=O stretch), and the aromatic ring.
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan.
-
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid[5][6] |
| ~1710 (strong) | C=O Stretch | Carboxylic Acid (Dimer)[5][6] |
| ~1650 (strong) | C=O Stretch | Amide (Lactam)[2] |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid[5] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
Workflow for FTIR Analysis
Caption: Workflow for FTIR functional group analysis.
Application Note 2: Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for determining the purity of a compound and can be coupled with mass spectrometry for definitive identification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for assessing the purity of non-volatile organic compounds.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Instrumentation & Conditions: A typical setup is outlined in the table below.
-
Analysis: Inject the sample solution (e.g., 10 µL) into the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Purity Calculation: Determine the purity by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, a derivatization step is required to convert it into a more volatile and thermally stable analogue suitable for GC-MS analysis.[7] This typically involves silylation of the acidic proton.
Experimental Protocol: Derivatization and GC-MS Analysis
-
Derivatization (Silylation):
-
Place ~1 mg of the anhydrous sample in a reaction vial.
-
Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Run the analysis using the parameters outlined below.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized compound in the total ion chromatogram (TIC).
-
Analyze the corresponding mass spectrum. The molecular ion peak (M⁺) and characteristic fragmentation pattern will confirm the compound's identity.
-
Table 5: Suggested GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm)[7] |
| Injector Temp. | 250 °C[7][8] |
| Injection Mode | Splitless[7][8] |
| Carrier Gas | Helium at 1.0 mL/min[7] |
| Oven Program | 70 °C (1 min), ramp at 10 °C/min to 300 °C, hold 5 min[7] |
| MS Source Temp. | 230 °C[7] |
| Ionization | Electron Ionization (EI) at 70 eV[7] |
| Scan Range | 50 - 550 m/z[7] |
Workflow for GC-MS Identification
Caption: Workflow for GC-MS analysis including derivatization.
Application Note 3: Elemental Composition Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a pure sample. This data is used to confirm the empirical formula of the compound.
Protocol: Elemental Analysis
-
Sample Preparation: Provide a high-purity, thoroughly dried sample (2-3 mg) in a pre-weighed tin capsule.
-
Instrumentation: Use an automated elemental analyzer. The instrument combusts the sample at high temperatures in an oxygen-rich atmosphere.
-
Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The instrument's software calculates the percentage of each element.
-
Comparison: Compare the experimentally determined percentages with the calculated theoretical values for the compound's chemical formula (C₁₂H₁₃NO₄).
Table 6: Elemental Composition for C₁₂H₁₃NO₄ (MW: 235.24 g/mol )
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 61.27 | (Experimental Value)[2] |
| Hydrogen (H) | 5.57 | (Experimental Value)[2] |
| Nitrogen (N) | 5.95 | (Experimental Value)[2] |
| Oxygen (O) | 27.20 | (By difference) |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. marshall.edu [marshall.edu]
Application Notes and Protocols: In Vitro Assay for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic compound featuring a core pyrrolidine structure. While specific biological activities of this particular molecule are not extensively documented, its structural similarity to proline suggests potential interaction with proline-specific enzymes. One such key enzyme is Prolyl Oligopeptidase (POP), a serine protease that plays a significant role in the metabolism of neuropeptides and has been implicated in various neurological and physiological processes.[1][2][3] Inhibition of POP is a therapeutic strategy being explored for neurodegenerative diseases and other conditions.[3][4][5]
These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory activity of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against Prolyl Oligopeptidase. The protocol is based on well-established methods for measuring POP activity using a chromogenic or fluorogenic substrate.[6][7][8]
Principle of the Assay
The assay quantifies the enzymatic activity of Prolyl Oligopeptidase (POP) by monitoring the cleavage of a synthetic substrate. POP specifically cleaves peptide bonds on the C-terminal side of proline residues.[1][9] The protocols described herein utilize either a chromogenic substrate (Z-Gly-Pro-pNA) or a more sensitive fluorogenic substrate (Suc-Gly-Pro-AMC).
-
Chromogenic Assay: The substrate, N-carbobenzoxy-glycyl-L-prolyl-p-nitroanilide (Z-Gly-Pro-pNA), is colorless. Upon cleavage by POP, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm.[6] The rate of pNA formation is directly proportional to the POP activity.
-
Fluorogenic Assay: The substrate, Succinyl-Gly-Pro-7-amino-4-methylcoumarin (Suc-Gly-Pro-AMC), is non-fluorescent. Cleavage by POP liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The increase in fluorescence intensity, measured at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm, is proportional to the enzyme's activity.[7][8]
The potential inhibitory effect of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is determined by measuring the reduction in POP activity in its presence.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Human Recombinant Prolyl Oligopeptidase (POP) | R&D Systems | 3178-SE |
| Z-Gly-Pro-pNA (Chromogenic Substrate) | Sigma-Aldrich | C7033 |
| Suc-Gly-Pro-AMC (Fluorogenic Substrate) | Bachem | I-1225 |
| 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Custom Synthesis/Supplier | N/A |
| Z-Pro-Prolinal (POP Inhibitor Control) | Santa Cruz Biotechnology | sc-201303 |
| Tris-HCl | Thermo Fisher Scientific | 15567027 |
| EDTA | Sigma-Aldrich | E9884 |
| Dithiothreitol (DTT) | Thermo Fisher Scientific | R0861 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well Microplates (UV-transparent for chromogenic assay, black for fluorogenic assay) | Corning | 3635 / 3915 |
| Microplate Reader (Absorbance and Fluorescence capabilities) | Molecular Devices | SpectraMax i3x |
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 7.4. Prepare a 1 M stock of Tris-HCl and a 0.5 M stock of EDTA. Dilute to the final concentrations and adjust the pH to 7.4.
-
Enzyme Stock Solution: Reconstitute lyophilized human recombinant POP in Assay Buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Enzyme Solution: On the day of the experiment, dilute the POP stock solution in Assay Buffer to the final working concentration. The optimal concentration should be determined empirically but is typically in the range of 10-50 ng/well.
-
Substrate Stock Solutions:
-
Z-Gly-Pro-pNA: Prepare a 10 mM stock solution in DMSO.
-
Suc-Gly-Pro-AMC: Prepare a 10 mM stock solution in DMSO.
-
Store substrate stocks at -20°C, protected from light.
-
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM for a final assay concentration of 100 µM).
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO.
-
Positive Control Inhibitor Stock: Prepare a 1 mM stock solution of Z-Pro-Prolinal in DMSO.
Experimental Workflow Diagram
Caption: Workflow for the Prolyl Oligopeptidase (POP) inhibition assay.
Assay Procedure (96-well plate format)
-
Prepare Test Compound Dilutions: Perform a serial dilution of the 10 mM stock solution of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in Assay Buffer to obtain a range of concentrations (e.g., 1000 µM to 0.1 µM). Also, prepare dilutions for the positive control inhibitor, Z-Pro-Prolinal (e.g., 10 µM to 0.01 µM).
-
Set up the Assay Plate:
-
Total Activity (100% Activity Control): 50 µL Assay Buffer + 10 µL DMSO.
-
Test Compound Wells: 50 µL of each serial dilution of the test compound.
-
Positive Control Inhibitor Wells: 50 µL of each serial dilution of Z-Pro-Prolinal.
-
Blank (No Enzyme Control): 60 µL Assay Buffer.
-
-
Add Enzyme: Add 10 µL of the working enzyme solution to all wells except the Blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow the test compound to interact with the enzyme.
-
Initiate Reaction: Add 40 µL of the working substrate solution (either Z-Gly-Pro-pNA or Suc-Gly-Pro-AMC) to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Incubation and Measurement:
-
Chromogenic Assay (Z-Gly-Pro-pNA): Incubate the plate at 37°C. Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader in kinetic mode.
-
Fluorogenic Assay (Suc-Gly-Pro-AMC): Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at multiple time points (e.g., every 2 minutes for 20-30 minutes) in kinetic mode.
-
Data Presentation and Analysis
Raw Data Table (Example)
| Concentration (µM) | Rate (mAU/min or RFU/min) - Replicate 1 | Rate (mAU/min or RFU/min) - Replicate 2 | Rate (mAU/min or RFU/min) - Replicate 3 |
| Test Compound | |||
| 100 | 5.2 | 5.5 | 5.3 |
| 30 | 12.8 | 13.1 | 12.9 |
| 10 | 25.1 | 24.8 | 25.5 |
| 3 | 48.9 | 49.2 | 48.7 |
| 1 | 75.3 | 74.9 | 75.8 |
| 0.3 | 92.1 | 91.8 | 92.5 |
| 0 (Control) | 100.5 | 101.2 | 100.8 |
| Z-Pro-Prolinal | |||
| 1 | 4.1 | 4.3 | 4.0 |
| 0.3 | 9.8 | 10.1 | 9.9 |
| 0.1 | 22.5 | 22.1 | 22.8 |
| 0.03 | 45.6 | 46.0 | 45.3 |
| 0.01 | 70.2 | 71.1 | 70.5 |
| 0 (Control) | 100.8 | 101.5 | 101.1 |
Calculation of Percent Inhibition
The rate of the reaction (V) is determined from the linear portion of the kinetic curve (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).
The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Vinhibitor - Vblank) / (Vcontrol - Vblank)] * 100
Where:
-
Vinhibitor is the reaction rate in the presence of the test compound.
-
Vcontrol is the reaction rate of the total activity control (with DMSO).
-
Vblank is the reaction rate of the blank (no enzyme).
IC50 Determination
The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is determined from the fitted curve.
Results Summary Table
| Compound | IC50 (µM) |
| 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | To be determined |
| Z-Pro-Prolinal (Positive Control) | e.g., 0.05 µM |
Signaling Pathway and Enzyme Action
Prolyl Oligopeptidase is a cytosolic enzyme and does not operate within a classical linear signaling pathway. Instead, it modulates various pathways by processing peptide substrates. The diagram below illustrates the basic enzymatic action of POP and its inhibition.
Caption: Action of Prolyl Oligopeptidase (POP) and its inhibition.
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro activity of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a potential inhibitor of Prolyl Oligopeptidase. By following these detailed steps, researchers can obtain reliable and reproducible data on the compound's inhibitory potency, which is a critical step in the early stages of drug discovery and development. The choice between the chromogenic and fluorogenic assays will depend on the required sensitivity and available equipment.
References
- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Cytotoxicity Assays of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of pyrrolidinone derivatives, a group of compounds recognized for their diverse pharmacological potential, including anticancer, antibacterial, and antiviral activities.[1] The evaluation of the cytotoxic potential of novel chemical entities is a cornerstone of the drug discovery and development process, providing critical insights into a compound's therapeutic window and mechanism of action.[2][3] These application notes provide a comprehensive guide to assessing the cytotoxicity of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid using a panel of robust and validated cell-based assays. The described protocols for the MTT, Lactate Dehydrogenase (LDH), and Caspase-Glo® 3/7 assays offer a multi-parametric approach to understanding the compound's effects on cell viability, membrane integrity, and apoptosis.
While specific cytotoxicity data for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, studies on structurally related 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant biological activity, including anticancer effects against various cell lines.[4][5][6] This document, therefore, presents established protocols that are broadly applicable for cytotoxicity screening of this class of compounds.
Experimental Workflow
The general workflow for assessing the cytotoxicity of a test compound involves several key stages, from initial cell culture preparation to data analysis and interpretation. A systematic approach ensures the generation of reliable and reproducible results.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, presented as IC50 values (the concentration at which 50% of cell viability is inhibited). This format allows for a clear and direct comparison of the compound's potency across different cell lines and assays.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 (Human Lung Carcinoma) | MTT | 48 | 75.3 |
| LDH | 48 | 120.8 | |
| Caspase-Glo® 3/7 | 24 | 95.2 | |
| MCF-7 (Human Breast Cancer) | MTT | 48 | 88.1 |
| LDH | 48 | 155.4 | |
| Caspase-Glo® 3/7 | 24 | 110.5 | |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 48 | 62.5 |
| LDH | 48 | 105.7 | |
| Caspase-Glo® 3/7 | 24 | 85.9 | |
| HFF (Human Foreskin Fibroblasts) | MTT | 48 | > 200 |
| LDH | 48 | > 200 | |
| Caspase-Glo® 3/7 | 24 | > 200 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., A549, MCF-7, HepG2) and a non-cancerous control cell line (e.g., HFF)
-
Complete cell culture medium
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO. Further dilute the stock solution in a complete culture medium to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).[2]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.
Materials:
-
Treated cells in a 96-well plate (from the same experimental setup as the MTT assay)
-
LDH Cytotoxicity Assay Kit
-
Lysis solution (e.g., 10% Triton X-100) for maximum LDH release control[7]
-
96-well flat-bottom plate for the assay
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Use wells with untreated cells.
-
Maximum LDH Release: Add lysis solution to wells with untreated cells 30 minutes before the end of the incubation period.[7]
-
No-Cell Control: Use wells with medium only.
-
-
Supernatant Collection: After the desired incubation time with the compound, centrifuge the 96-well plate at 250 x g for 4 minutes.[2]
-
Assay Plate Preparation: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[3] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway. The assay provides a luminogenic substrate that is cleaved by active caspase-3/7, generating a "glow-type" luminescent signal.
Materials:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled plates suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Data can be normalized to the vehicle control to determine the fold increase in caspase activity.
Signaling Pathway
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic compounds can exert their effects. The pathway involves a cascade of signaling events, culminating in the activation of effector caspases, such as caspase-3 and -7, which execute the dismantling of the cell. Understanding whether a compound induces apoptosis is crucial for elucidating its mechanism of action.
References
- 1. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Screening of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial potential of novel 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. The protocols outlined below are foundational for determining the spectrum of activity and potency of these compounds, which is a critical step in the drug discovery and development pipeline. The pyrrolidine scaffold is a known pharmacophore in many biologically active compounds, and its derivatives are of significant interest in the search for new antimicrobial agents to combat the growing threat of resistant pathogens.[1][2]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] Below are representative tables summarizing the antimicrobial activity of structurally similar 5-oxopyrrolidine derivatives against a panel of common bacterial pathogens. These tables serve as a template for presenting data for new derivatives of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of 5-Oxopyrrolidine Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus | Listeria monocytogenes | Bacillus cereus | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment | 7.8 | 15.6 | 7.8 | [4][5] |
| Hydrazone with benzylidene moiety | 3.9 | >125 | 62.5 | [4][6] |
| Hydrazone with 5-nitrofuran-2-yl moiety | 15.6 | 31.25 | 15.6 | [4][6] |
| Cefuroxime (Control) | 7.8 | 15.6 | 62.4 | [4][5][6] |
| Ampicillin (Control) | 62.5 | 31.2 | 31.2 | [5][6] |
| Oxacillin (Control) | 3.9 | 15.6 | 15.23 | [5][6] |
Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of 5-Oxopyrrolidine Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Reference |
| Hydrazone with 5-nitrothien-2-yl fragment | 15.6 | [4][6] |
| Hydrazone with benzylidene moiety | >125 | [4][6] |
| Hydrazone with 5-nitrofuran-2-yl moiety | 62.5 | [4][6] |
| Cefuroxime (Control) | 15.6 | [5][6] |
| Ampicillin (Control) | 7.8 | [5][6] |
| Oxacillin (Control) | >125 | [5][6] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and accuracy of antimicrobial susceptibility testing.[7] The following are widely accepted methods for determining the MIC of novel chemical entities.
Broth Microdilution Method for MIC Determination
This method is a standard technique for determining the MIC of antimicrobial agents in a liquid growth medium.[8][9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Prepare Compound Dilutions: Create a serial two-fold dilution of the test compound in the microtiter plate.
-
Add 100 µL of sterile MHB to wells 2 through 12.
-
Prepare a starting concentration of the test compound (e.g., 256 µg/mL) in well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10.
-
Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]
Agar Dilution Method for MIC Determination
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.[12]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test compound stock solution
-
Bacterial strains
-
Inoculum replicating device (optional)
Protocol:
-
Prepare Agar Plates: Prepare a series of agar plates each containing a different concentration of the test compound.
-
Melt MHA and cool it to 45-50°C.
-
Add the appropriate volume of the test compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no test compound.
-
-
Prepare Bacterial Inoculum: Prepare the inoculum as described in the broth microdilution method (to a 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of each agar plate with the prepared bacterial suspensions. A multipoint inoculator can be used to test multiple strains simultaneously.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the bacteria on the agar surface.[10]
Visualized Workflows and Relationships
Diagrams can effectively illustrate the experimental processes and logical connections in antimicrobial screening.
References
- 1. ijcps.org [ijcps.org]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. routledge.com [routledge.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its Analogs as a Scaffold for Chemical Probe Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile chemical framework with demonstrated potential in the development of novel therapeutic agents. While 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid itself is not extensively characterized in the available literature as a chemical probe, its structural analogs have shown significant promise, particularly in the fields of antimicrobial and anticancer research. These application notes provide a comprehensive overview of the synthesis, biological activities of closely related compounds, and detailed protocols to guide researchers in exploring the potential of this chemical class as a source for new chemical probes and drug candidates.
The pyrrolidine ring is a key structural motif found in numerous natural products and pharmacologically active compounds, valued for its ability to introduce three-dimensional complexity into molecules. The 5-oxopyrrolidine-3-carboxylic acid core offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This document will focus on the synthesis of the parent scaffold and the biological evaluation of its derivatives, providing a roadmap for the investigation of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and similar compounds.
Synthesis
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through aza-Michael addition. A general and efficient method involves the reaction of a substituted aniline with itaconic acid in a suitable solvent, such as water, at reflux.[1][2]
Proposed Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid:
Based on established procedures for analogous compounds[1][2], the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be proposed as follows:
References
Application Notes and Protocols for the Derivatization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. The core structure, featuring a pyrrolidone ring, is a privileged motif in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3][4] Derivatives of similar N-aryl-5-oxopyrrolidine-3-carboxylic acids have shown potential as antimicrobial, anticancer, and analgesic agents, highlighting the importance of exploring the chemical space around this scaffold.[5][6]
Overview of Derivatization Strategies
The carboxylic acid moiety at the 3-position of the pyrrolidone ring is the primary site for derivatization. Standard organic chemistry transformations can be employed to generate a diverse library of compounds, including esters, amides, and hydrazides. These modifications can significantly impact the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific properties of the desired derivative.
Protocol for Esterification
Esterification of the carboxylic acid can be achieved through Fischer esterification under acidic conditions.[7][8]
Materials:
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or Phosphoryl chloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (5%, saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[9]
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in the desired anhydrous alcohol (e.g., methanol, 10-20 volumes).
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or POCl₃ (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice.
-
Neutralize the solution with a 5% or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol for Amide Synthesis via Acyl Chloride
Activation of the carboxylic acid to an acyl chloride followed by reaction with an amine is a common method for amide bond formation.[1][10]
Materials:
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[1]
-
Desired primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) or diisopropylethylamine (DIEA) (2-3 equivalents)[1]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature or reflux for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (2-3 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol for Amide Synthesis using Coupling Reagents
Peptide coupling reagents provide a milder alternative for amide bond formation, minimizing side reactions and racemization.[3][11][12] Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[3][12]
Materials:
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
Desired primary or secondary amine (1.1 equivalents)
-
EDC or DCC (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents) - optional, to suppress racemization
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2-3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Water
-
Ethyl acetate or DCM for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents, if used) in anhydrous DMF or DCM.
-
Add DIEA or TEA (2-3 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC or DCC (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
If using EDC, dilute the reaction mixture with water and extract with ethyl acetate or DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the derivatization of similar N-aryl-5-oxopyrrolidine-3-carboxylic acids, which can be used as a reference for the derivatization of the methoxyphenyl analog.
| Derivative Type | Reagents/Conditions | Substrate | Reported Yield (%) | Reference |
| Methyl Ester | Methanol, H₂SO₄, reflux | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | - | |
| Hydrazide | Methyl ester, Hydrazine hydrate, reflux | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester | - | [11] |
| Semicarbazide | Hydrazide, Phenyl isocyanate, Methanol, reflux | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | 91 | [11] |
| Thiosemicarbazide | Hydrazide, Phenyl isothiocyanate, Methanol, reflux | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide | 89 | [11] |
| Amide | Carboxylic acid, Amine, Coupling agent | General carboxylic acids | Good to excellent | [11][9] |
| Ester | Carboxylic acid, Alcohol, POCl₃ | Aromatic carboxylic acids | 85-95 |
Visualizations
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Potential Biological Target: Naᵥ1.8 in Pain Signaling
Derivatives of 5-oxopyrrolidine-3-carboxamides have been identified as inhibitors of the voltage-gated sodium channel Naᵥ1.8, which is a key player in pain signaling pathways.[5][6]
Caption: Role of Naᵥ1.8 in pain signaling and its inhibition.
References
- 1. Amide Synthesis [fishersci.dk]
- 2. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. iajpr.com [iajpr.com]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. hepatochem.com [hepatochem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols: In Vivo Experimental Design for Testing 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this five-membered nitrogen heterocycle have demonstrated a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects.[2][3][4][5] Specifically, compounds featuring a 5-oxopyrrolidine-3-carboxylic acid core have been investigated for their therapeutic potential. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antimicrobial and anticancer properties.[6]
This document outlines a detailed experimental design for the in vivo evaluation of a novel analogue, 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter referred to as "Compound X"). Given the established anti-inflammatory and neuroprotective potential of similar pyrrolidine structures, the primary hypothesis is that Compound X will exhibit anti-inflammatory and neuroprotective effects in relevant animal models. [2][4]
These protocols describe a phased approach, beginning with an acute anti-inflammatory model, followed by a neuroprotection model in an ischemic stroke setting, and concluding with preliminary toxicity assessments. The methodologies are designed to provide a robust preliminary profile of Compound X's in vivo efficacy and safety.
Experimental Workflow
The overall experimental design follows a logical progression from initial screening for anti-inflammatory effects to a more complex neuroprotection model and concurrent safety evaluation.
Caption: Overall experimental workflow for in vivo testing.
Protocol 1: Evaluation of Acute Anti-inflammatory Activity
This protocol uses the carrageenan-induced paw edema model, a standard and widely used assay for evaluating acute anti-inflammatory activity of novel compounds.[7][8][9]
1.1. Objective: To assess the ability of Compound X to reduce acute inflammation in a rat model.
1.2. Materials:
-
Test Compound: 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound X)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in saline
-
Phlogistic Agent: 1% w/v Carrageenan solution in sterile saline
-
Positive Control: Diclofenac Sodium (20 mg/kg) or Indomethacin (10 mg/kg)
-
Animals: Male Wistar rats (180-220g)
-
Equipment: Digital Plethysmometer, Oral gavage needles, Syringes
1.3. Experimental Groups:
| Group | Treatment | Dose | Route | N |
|---|---|---|---|---|
| 1 | Vehicle (0.5% CMC) | 10 mL/kg | p.o. | 6 |
| 2 | Positive Control (Diclofenac) | 20 mg/kg | p.o. | 6 |
| 3 | Compound X | 10 mg/kg | p.o. | 6 |
| 4 | Compound X | 30 mg/kg | p.o. | 6 |
| 5 | Compound X | 100 mg/kg | p.o. | 6 |
1.4. Procedure:
-
Fast animals overnight with free access to water before the experiment.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Administer the vehicle, positive control, or Compound X orally (p.o.) to the respective groups.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume (Vt) at 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
Calculate the percentage increase in paw volume (edema) and the percentage inhibition of edema for each group.
1.5. Data Presentation:
Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats | Group | Treatment | Dose (mg/kg) | - | Paw Volume (mL) at Hour 't' | - | % Inhibition at 3h | | :--- | :--- | :-: | :-: | :-: | :-: | :-: | | | | | 0h | 1h | 3h | 4h | | | 1 | Vehicle | - | | | | | | | 2 | Diclofenac | 20 | | | | | | | 3 | Compound X | 10 | | | | | | | 4 | Compound X | 30 | | | | | | | 5 | Compound X | 100 | | | | | | *Data presented as Mean ± SEM.
1.6. Hypothetical Anti-inflammatory Signaling Pathway:
Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. This diagram illustrates a hypothetical pathway for Compound X.
Caption: Hypothetical inhibition of the COX-2 pathway by Compound X.
Protocol 2: Evaluation of Neuroprotective Activity
This protocol uses the Middle Cerebral Artery Occlusion (MCAO) model in rats, a common method for simulating ischemic stroke to test neuroprotective agents.[10][11]
2.1. Objective: To determine if Compound X can reduce brain infarct volume and improve neurological outcomes following an induced ischemic stroke.
2.2. Materials:
-
Test Compound: Compound X
-
Vehicle: 0.5% CMC in saline
-
Positive Control: Nimodipine (10 mg/kg) or equivalent
-
Animals: Male Sprague-Dawley rats (250-300g)
-
Surgical Equipment: Anesthesia machine, operating microscope, micro-scissors, forceps, 4-0 nylon suture with a rounded tip.
-
Stain: 2,3,5-Triphenyltetrazolium chloride (TTC) solution.
2.3. Experimental Groups:
| Group | Treatment | Dose | Route | N |
|---|---|---|---|---|
| 1 | Sham Operation + Vehicle | - | i.p. | 8 |
| 2 | MCAO + Vehicle | - | i.p. | 8 |
| 3 | MCAO + Positive Control | 10 mg/kg | i.p. | 8 |
| 4 | MCAO + Compound X | 30 mg/kg | i.p. | 8 |
| 5 | MCAO + Compound X | 100 mg/kg | i.p. | 8 |
2.4. Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform the MCAO surgery: A midline neck incision is made, the right common carotid artery is exposed, and a 4-0 nylon suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
In the sham group, the suture is inserted but immediately withdrawn.
-
After 90 minutes of occlusion, the suture is withdrawn to allow reperfusion.
-
Administer Compound X, vehicle, or positive control via intraperitoneal (i.p.) injection at the time of reperfusion.
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale).
-
After neurological scoring, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections and incubate in 2% TTC solution at 37°C for 30 minutes. Healthy tissue stains red, while the infarcted (damaged) tissue remains white.
-
Image the slices and calculate the infarct volume as a percentage of the total hemisphere volume.
2.5. Logical Flow of Neuroprotection Experiment:
Caption: Logical workflow for the MCAO neuroprotection model.
2.6. Data Presentation:
Table 2: Neuroprotective Effects of Compound X in a Rat MCAO Model
| Group | Treatment | Dose (mg/kg) | Neurological Score (0-5) | Infarct Volume (% of Hemisphere) |
|---|---|---|---|---|
| 1 | Sham + Vehicle | - | ||
| 2 | MCAO + Vehicle | - | ||
| 3 | MCAO + Nimodipine | 10 | ||
| 4 | MCAO + Compound X | 30 | ||
| 5 | MCAO + Compound X | 100 |
*Data presented as Mean ± SEM.
Protocol 3: Preliminary Toxicological Assessment
3.1. Objective: To observe any acute toxic effects of Compound X at the tested doses.
3.2. Procedure:
-
This assessment is conducted concurrently with the efficacy studies.
-
Monitor animals for any signs of toxicity for 24 hours post-dosing, including changes in behavior (lethargy, hyperactivity), posture, breathing, and the presence of convulsions or mortality.
-
Record the body weight of each animal before the study and at the time of sacrifice.
-
At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart). Record organ weights.
3.3. Data Presentation:
Table 3: Acute Toxicity Profile of Compound X
| Group | Treatment | Dose (mg/kg) | Mortality (n/total) | Change in Body Weight (g) | Relative Liver Weight ( g/100g BW) | Relative Kidney Weight ( g/100g BW) |
|---|---|---|---|---|---|---|
| 1 | Vehicle | - | ||||
| 2 | Compound X | 10 | ||||
| 3 | Compound X | 30 | ||||
| 4 | Compound X | 100 |
*Data presented as Mean ± SEM. BW = Body Weight.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. mdpi.com [mdpi.com]
- 9. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is maintained at a consistent reflux. Extend the reaction time, monitoring progress by TLC. For similar syntheses, reflux times of 12 to 24 hours in water have been reported.[1][2] |
| Poor quality of starting materials (2-methoxyaniline or itaconic acid). | Use freshly purified starting materials. 2-methoxyaniline can oxidize and darken on storage; distillation under reduced pressure may be necessary. Check the purity of itaconic acid by melting point or NMR. | |
| Incorrect pH of the reaction mixture. | While the reaction is often carried out in neutral water, the pH can influence the nucleophilicity of the aniline and the solubility of the product. Acid catalysis can sometimes be employed, as seen in related syntheses which use hydrochloric acid.[3] | |
| Formation of a Dark, Tarry Reaction Mixture | Oxidation of the 2-methoxyaniline starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of sodium dithionite during workup has been reported to decolorize the solution by reducing oxidized species.[3] |
| Difficulty in Product Isolation/Precipitation | The product remains dissolved in the reaction solvent. | If the product does not precipitate upon cooling, try adding a co-solvent in which the product is less soluble, such as a small amount of methanol or ethanol. Alternatively, acidification of the filtrate after an alkaline wash can induce precipitation.[2][3] |
| The product precipitates as an oil rather than a solid. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product (if available) can also be effective. Ensure the cooling process is slow. | |
| Product is Impure After Initial Isolation | Co-precipitation of unreacted starting materials or byproducts. | Recrystallization is a crucial step for purification. Water or a mixture of methanol and water are suitable solvents for recrystallization of similar compounds.[1][3] An initial wash of the crude precipitate with a solvent that dissolves the starting materials but not the product can be beneficial. |
| Presence of itaconic acid. | Wash the crude product thoroughly with cold water, as itaconic acid has higher solubility in water than the product. | |
| Presence of 2-methoxyaniline. | The crude product can be dissolved in an aqueous base (e.g., 5% NaOH or Na2CO3), and any unreacted aniline can be removed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The product is then re-precipitated by acidifying the aqueous layer.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The most common synthesis involves the aza-Michael addition of 2-methoxyaniline to itaconic acid, followed by an intramolecular cyclization (amidation) to form the pyrrolidinone ring. This is typically a one-pot reaction performed by refluxing the two starting materials in a suitable solvent, most commonly water.[1][2]
Q2: What is a typical yield for this type of reaction?
A2: Yields for analogous 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids vary depending on the specific substituent on the phenyl ring and the reaction conditions. Reported yields for similar compounds are generally in the range of 70-75%.[1][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane, often with a small amount of acetic or formic acid to ensure the carboxylic acid product is protonated and travels up the plate. The disappearance of the starting materials (2-methoxyaniline and itaconic acid) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What are the key characterization techniques for the final product?
A4: The structure of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid should be confirmed using standard spectroscopic methods:
-
¹H NMR: Expect to see signals for the methoxy group protons, the aromatic protons, and the protons of the pyrrolidinone ring (CH, CH₂, and another CH₂).
-
¹³C NMR: This will show distinct peaks for the carbonyl carbons of the carboxylic acid and the lactam, the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidinone ring.
-
IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C=O stretch of the lactam.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Experimental Protocols
General Synthesis of 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid
The following is a generalized protocol based on the synthesis of analogous compounds.[1][2][3] Researchers should adapt this for the specific synthesis of the 2-methoxy derivative.
Materials:
-
Substituted aniline (e.g., 2-methoxyaniline)
-
Itaconic acid
-
Solvent (e.g., Water)
-
Hydrochloric acid (for acidification)
-
Sodium hydroxide or Sodium carbonate (for washing/dissolving)
Procedure:
-
A mixture of the substituted aniline (1 equivalent) and itaconic acid (1.1-1.5 equivalents) in water is heated at reflux for 12-24 hours.
-
The reaction mixture is then cooled to room temperature.
-
The formed precipitate is collected by filtration.
-
The crude solid is dissolved in an aqueous 5% sodium hydroxide or sodium carbonate solution.
-
The solution may be filtered to remove any insoluble impurities.
-
The filtrate is then acidified with hydrochloric acid to a pH of 1-2 to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like water or a methanol/water mixture.
Visualizations
Caption: General workflow for the synthesis and purification of the target compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Technical Support Center: 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (internal reference: CMPD-X). This guide provides troubleshooting advice and detailed protocols to help researchers overcome common challenges, particularly related to aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: I am starting my experiments with CMPD-X. In which common laboratory solvents is it soluble?
A1: CMPD-X, being a moderately polar organic molecule with a carboxylic acid group, is expected to be soluble in polar organic solvents. Preliminary screening suggests high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It exhibits lower solubility in alcohols like ethanol and methanol and is sparingly soluble in non-polar solvents. For biological assays, preparing a high-concentration stock solution in DMSO is the recommended starting point.
Data Presentation: Solubility in Common Solvents
| Solvent | Category | Solubility at 25°C (Hypothetical Data) | Notes |
| DMSO | Polar Aprotic | > 100 mg/mL | Recommended for primary stock solutions. |
| DMF | Polar Aprotic | > 100 mg/mL | Alternative to DMSO for stock solutions. |
| Ethanol | Polar Protic | ~5-10 mg/mL | May be used for specific formulations. |
| Methanol | Polar Protic | ~1-5 mg/mL | Lower solubility compared to ethanol. |
| Acetonitrile | Polar Aprotic | < 1 mg/mL | Limited solubility. |
| Water | Polar Protic | < 0.1 mg/mL | Considered poorly soluble in neutral water.[1][2] |
| PBS (pH 7.4) | Aqueous Buffer | ~0.1-0.5 mg/mL | Slight increase over pure water due to partial ionization. |
Q2: My compound is a carboxylic acid. How does pH affect its aqueous solubility, and how can I leverage this?
A2: As a carboxylic acid, CMPD-X is a weak acid. Its solubility in aqueous media is highly dependent on pH.[3] At pH values below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate anion, which is significantly more soluble in water.[4][5] Therefore, increasing the pH of the aqueous buffer can substantially enhance the solubility of CMPD-X.
Data Presentation: pH-Dependent Aqueous Solubility of CMPD-X
| pH of Aqueous Buffer | Predominant Species | Solubility at 25°C (Hypothetical Data) | Fold Increase (vs. pH 5.0) |
| 5.0 | Neutral (R-COOH) | 0.08 mg/mL | 1x |
| 6.0 | Neutral / Anionic | 0.75 mg/mL | ~9x |
| 7.0 | Mostly Anionic (R-COO⁻) | 6.5 mg/mL | ~81x |
| 7.4 | Anionic (R-COO⁻) | 12.0 mg/mL | 150x |
| 8.0 | Anionic (R-COO⁻) | 15.5 mg/mL | ~194x |
Q3: When I dilute my DMSO stock of CMPD-X into my aqueous assay buffer (pH 7.4), it precipitates. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even if it was soluble in the initial DMSO stock.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to decrease the final assay concentration of CMPD-X.
-
Increase Final DMSO Concentration: While not always desirable due to potential cellular toxicity, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) can help maintain solubility.[6]
-
Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of nonpolar drugs.[7] Co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can be added to the aqueous buffer to improve solubilization.[1][8]
-
Formulate with Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Poloxamer 188 can form micelles that encapsulate the compound, increasing its apparent solubility.[2]
-
Prepare a Salt Form: If you consistently face solubility issues, preparing a salt of the carboxylic acid (e.g., a sodium or potassium salt) can dramatically improve aqueous solubility.[4][9]
Q4: Can I use co-solvents to prepare a formulation for in vivo studies? Which ones are recommended?
A4: Yes, co-solvents are a standard technique for formulating poorly soluble compounds for preclinical studies.[1] The choice depends on the route of administration and toxicological considerations.
Data Presentation: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)
| Formulation Vehicle | Solubility of CMPD-X (Hypothetical) | Common Use |
| 5% DMSO / 95% Saline | ~0.5 mg/mL | IV (Bolus) |
| 10% Solutol® HS 15 / 90% Water | ~5 mg/mL | IV, IP |
| 30% PEG-400 / 70% Water | ~2.5 mg/mL | IV, Oral |
| 40% Propylene Glycol / 10% Ethanol / 50% Water | ~3.0 mg/mL | Oral, IP |
Experimental Workflows and Protocols
Logical Workflow for Troubleshooting Solubility Issues
The following diagram outlines a systematic approach to addressing solubility challenges with CMPD-X.
Hypothetical Signaling Pathway for CMPD-X
To provide a biological context, this diagram illustrates a hypothetical mechanism of action where CMPD-X inhibits a kinase involved in a cancer proliferation pathway.
References
- 1. ijpbr.in [ijpbr.in]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. rjpdft.com [rjpdft.com]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and offering solutions to improve yield and purity.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Incomplete Reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated at reflux for an adequate duration (e.g., 12-24 hours) as the reaction between anilines and itaconic acid can be slow. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Starting Materials: 2-Methoxyaniline is susceptible to oxidation and thermal degradation, appearing as a yellowish to brown liquid that darkens on exposure to air and heat.[1][2][3] | Use freshly distilled or high-purity 2-methoxyaniline. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Presence of Multiple Spots on TLC/Impure Product | Formation of Regioisomers: The initial aza-Michael addition of 2-methoxyaniline to itaconic acid can potentially lead to the formation of a regioisomer, although the formation of the pyrrolidinone ring is generally favored. | Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the desired isomer. Purification by column chromatography or recrystallization may be necessary to separate isomers. |
| Incomplete Cyclization: The intermediate from the aza-Michael addition may not fully cyclize to form the pyrrolidinone ring. | Ensure adequate heating and reaction time. The use of a dehydrating agent or a Dean-Stark trap to remove water formed during the reaction can drive the equilibrium towards the cyclized product. | |
| Isomerization of Itaconic Acid: At elevated temperatures, itaconic acid can isomerize to the less reactive citraconic acid or mesaconic acid. | Control the reaction temperature carefully. Consider adding the itaconic acid portion-wise to the heated solution of 2-methoxyaniline to maintain a low instantaneous concentration. | |
| Polymerization of Itaconic Acid: Itaconic acid can undergo self-polymerization, especially at higher temperatures.[4][5][6][7] | Avoid excessively high temperatures. Use of a radical inhibitor, though not commonly reported for this specific synthesis, could be explored if polymerization is a significant issue. | |
| Oxidation of 2-Methoxyaniline: The aniline starting material can oxidize, leading to colored impurities. | As mentioned above, use high-purity starting material and consider an inert atmosphere. Purification of the final product via recrystallization, often from water or an alcohol/water mixture, is typically effective in removing these impurities.[8] | |
| Product is a Dark Oil or Gummy Solid | Presence of Polymeric Byproducts: Polymerization of itaconic acid can lead to the formation of oligomeric or polymeric impurities that can make the product difficult to crystallize. | Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether or ethyl acetate) to remove soluble impurities. Column chromatography may be necessary for difficult-to-purify products. |
| Residual Solvent: Incomplete removal of a high-boiling solvent can result in an oily product. | Ensure the product is thoroughly dried under vacuum. If a high-boiling solvent was used, consider switching to a lower-boiling alternative if the reaction conditions permit. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The most common and direct synthesis involves the reaction of 2-methoxyaniline with itaconic acid. This reaction typically proceeds through a tandem aza-Michael addition followed by an intramolecular amidation (cyclization) to form the pyrrolidinone ring. The reaction is usually carried out by heating the two reactants together, either neat or in a solvent such as water or a high-boiling organic solvent.
Q2: What are the expected yield and purity for this synthesis?
A2: The yield and purity can vary depending on the specific reaction conditions. For analogous syntheses of 1-(aryl)-5-oxopyrrolidine-3-carboxylic acids, yields are often reported in the range of 60-80%. For instance, the synthesis of the similar 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has been reported with a yield of 74.4%.[9] Purity can be improved through recrystallization.
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | o-Aminophenol, Itaconic acid | Water | 12 | 74.4 | [9] |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | N-(4-aminophenyl)acetamide, Itaconic acid | Water | 12 | 96 | [10] |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-Amino-4-chlorophenol, Itaconic acid | Water | 24 | Not specified | [11] |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of a polar solvent like ethyl acetate or methanol and a less polar solvent like hexane or dichloromethane, often with a small amount of acetic or formic acid to ensure the carboxylic acid product is protonated and travels up the plate. The disappearance of the starting materials (2-methoxyaniline and itaconic acid) and the appearance of the product spot can be visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate).
Q4: What are the best methods for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[8] Suitable solvents for recrystallization include water, ethanol, methanol, or a mixture of these. The choice of solvent will depend on the solubility of the product and impurities. If the product is highly impure, column chromatography on silica gel may be necessary prior to recrystallization.
Experimental Protocols
Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is a general procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.
Materials:
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2-Methoxyaniline
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Itaconic acid
-
Water (or a suitable high-boiling solvent like acetic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methoxyaniline (1.0 equivalent) and itaconic acid (1.1 to 1.2 equivalents).
-
Add a suitable amount of solvent (e.g., water, approximately 5-10 mL per gram of 2-methoxyaniline).
-
Heat the reaction mixture to reflux with stirring.
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC.
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After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
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If no precipitate forms, or to increase the yield, the reaction mixture can be concentrated under reduced pressure and the resulting residue can be triturated with a non-polar solvent to induce crystallization or subjected to purification.
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Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol, or an ethanol/water mixture).
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Dry the purified product under vacuum to obtain 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a solid.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reactions and byproducts.
Caption: A logical workflow for troubleshooting.
References
- 1. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. o-Anisidine 2-Methoxyaniline [sigmaaldrich.com]
- 3. o-Anisidine 2-Methoxyaniline [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Compound 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. Itaconic acid derivatives: structure, function, biosynthesis, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ortho-anisidine, 90-04-0 [thegoodscentscompany.com]
Optimization of reaction conditions for 1-aryl-5-oxopyrrolidine-3-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acid?
A1: The most common method involves the cyclization of an arylamine with itaconic acid. This reaction is typically performed under heating in a suitable solvent, sometimes with the addition of a catalyst.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are a substituted or unsubstituted arylamine and itaconic acid. For derivatization, other reagents like alcohols (for esterification), hydrazine hydrate (for hydrazide formation), and various aldehydes or ketones (for hydrazone synthesis) are used.[1][2]
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary, but generally involve heating the reactants in a solvent such as water, methanol, or propan-2-ol.[1][2] Reaction times can range from a few hours to over 24 hours, depending on the specific substrates and solvent used.[1][3][4] Catalysts, such as glacial acetic acid or sulfuric acid, can be used to accelerate the reaction.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as n-hexane:ethanol (10:7), can be used to separate the product from the starting materials.[5]
Q5: What are the common methods for purification of the final product?
A5: Purification is often achieved through filtration to isolate the crude solid product, followed by recrystallization from a suitable solvent like ethanol or propan-2-ol.[2][4] Extraction with solvents like ethyl acetate may also be employed.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Reactants | Ensure the arylamine and itaconic acid are of high purity. Impurities can interfere with the reaction. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While reflux is common, some reactions may require specific temperature control. Start with the reported optimal temperature and adjust as needed. |
| Insufficient Reaction Time | Monitor the reaction using TLC to ensure it has gone to completion. Some reactions may require extended heating times.[1][3] |
| Ineffective Catalyst | If using a catalyst, ensure it is active. For acid catalysts like glacial acetic acid or sulfuric acid, use a fresh supply.[3] |
| Poor Solvent Choice | The choice of solvent can significantly impact the reaction. Water, methanol, and propan-2-ol have been successfully used.[1][2] Consider trying a different solvent if the yield is low. |
| Product Precipitation Issues | After cooling the reaction mixture, if the product does not precipitate, try adding a co-solvent or scratching the inside of the flask to induce crystallization. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Decomposition of Reactants or Products | High reaction temperatures can sometimes lead to decomposition. Try running the reaction at a lower temperature for a longer duration. |
| Reaction with Solvent | In the case of esterification side reactions, ensure the solvent is appropriate and consider using a non-reactive solvent if this is a concern. |
| Presence of Water (for anhydrous reactions) | If the reaction is sensitive to moisture, use anhydrous solvents and techniques to exclude atmospheric moisture. For the primary cyclization, water is often used as a solvent.[2] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil or Gummy Solid | Try triturating the crude product with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary for purification. |
| Co-precipitation of Impurities | Ensure the crude product is washed thoroughly with an appropriate solvent to remove unreacted starting materials and soluble impurities before recrystallization. |
| Choosing the Right Recrystallization Solvent | Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization to obtain a pure, crystalline product. |
Experimental Protocols
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from a reported synthesis.[2]
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Reaction Setup: A mixture of N-(4-aminophenyl)acetamide and itaconic acid is prepared in water.
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Heating: The reaction mixture is heated at reflux.
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Monitoring: The reaction progress is monitored by TLC.
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Cooling and Filtration: After completion, the mixture is cooled, and the resulting precipitate is filtered off.
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Washing: The solid product is washed with appropriate solvents (e.g., propan-2-ol, diethyl ether) to remove impurities.
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Drying: The purified product is dried to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[2]
Esterification of 1-aryl-5-oxopyrrolidine-3-carboxylic acid
This protocol is a general method based on literature procedures.[1][3]
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Dissolution: The 1-aryl-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol.
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Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added dropwise.
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Reflux: The mixture is heated at reflux for approximately 8 hours.[3]
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Solvent Removal: The solvent is evaporated under reduced pressure.
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Neutralization: The residue is neutralized with a 5% sodium carbonate solution.
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Isolation: The product is isolated through appropriate workup procedures.
Data Summary
Table 1: Reaction Conditions and Yields for Synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives
| Arylamine | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| 2-Aminophenol | - | - | - | - | [1] |
| N-(4-aminophenyl)acetamide | Water | None | Reflux | - | [2] |
| 2-Amino-4-methylphenol | Methanol | Glacial Acetic Acid | - | 69 | [3] |
| Various amines | Acetic Acid | None | 140-150 °C | - | [6] |
Table 2: Reaction Conditions for Derivatization Reactions
| Reaction | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Esterification | Methanol, H₂SO₄ | Methanol | 8 h | - | [3] |
| Hydrazide Formation | Hydrazine monohydrate | propan-2-ol | 2.5 h | 88.5 | [1] |
| Hydrazone Formation | Aromatic aldehydes | propan-2-ol | 2 h | 60-90 | [1] |
| Thiosemicarbazide Formation | Phenyl isothiocyanate | Methanol | 4 h | 89 | [3] |
| Semicarbazide Formation | Phenyl isocyanate | Methanol | 6 h | 91 | [3] |
Visualizations
Caption: General workflow for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acid.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.
Question: My 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not crystallizing and remains as an amorphous powder. What should I do?
Answer: The target compound is described as a white to off-white amorphous powder, which means it lacks a long-range ordered crystal lattice.[1] Crystallizing an amorphous solid can be challenging. Here are several strategies to induce crystallization:
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Solvent Screening: Experiment with a variety of solvents or solvent systems. Since the compound has both polar (carboxylic acid, amide) and non-polar (methoxyphenyl group) features, a systematic screening of solvents with varying polarities is recommended. Based on related compounds, suitable solvents for crystallization of pyrrolidinone carboxylic acids could include alcohols (e.g., methanol, ethanol, propan-2-ol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and nitriles (e.g., acetonitrile), potentially with the addition of an anti-solvent like water or heptane.[2][3]
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Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature or in a controlled environment. This can be achieved by leaving the solution in a loosely covered beaker or vial.
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Vapor Diffusion: Place a solution of the compound in a small, open container inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.
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Seed Crystals: If a small amount of crystalline material can be obtained (e.g., through slow evaporation), use it to seed a supersaturated solution of the amorphous compound.
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Thermal Cycling: Some amorphous materials can be induced to crystallize by cycling the temperature. This involves heating the sample to a temperature just above its glass transition temperature and then cooling it slowly.
Question: My compound is "oiling out" instead of crystallizing. What steps can I take to prevent this?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, especially when impurities are present or when the solution is cooled too quickly. The melting point of 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is reported to be in the range of 123-130 °C.[1] Oiling out can occur if the temperature of the solution during crystallization is above the melting point of the compound at that specific solvent composition.
Here are several strategies to address this:
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Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to a colder environment like a refrigerator or ice bath. A slower cooling rate provides more time for proper crystal lattice formation.
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Use More Solvent: The concentration of the solute may be too high. Add more of the primary solvent to the heated solution to ensure the compound remains dissolved at a lower temperature during the cooling phase.
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Change the Solvent System: The chosen solvent may be too "good" of a solvent. Experiment with a different solvent or a solvent/anti-solvent system. For carboxylic acids, solvent systems like methanol/water or acetone/water can be effective.
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Seeding: Introduce a seed crystal into the supersaturated solution at a temperature where oiling out is not observed. This can direct the crystallization process towards the desired solid form.
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Purification: Impurities can lower the melting point and promote oiling out. Consider purifying the compound further using techniques like column chromatography before attempting crystallization. For similar compounds, purification has been achieved using silica gel filtration.[4]
Question: The yield of my recrystallized 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of the compound is being lost during the process. Here are some potential causes and solutions:
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Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. To check for this, you can take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that you can recover more product by concentrating the mother liquor and cooling it again.
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Premature Crystallization: If the compound crystallizes too early, for instance, during hot filtration to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and flask for the filtration and use a slight excess of hot solvent.
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Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize the dissolution of the product. The solvent used for washing should ideally be one in which the compound has low solubility at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are some recommended starting solvents for the crystallization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?
| Solvent/Solvent System | Rationale |
| Propan-2-ol | Has been used successfully for the recrystallization of a similar 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivative.[2] |
| Methanol/Water | A common solvent system for the crystallization of polar organic molecules, including carboxylic acids. |
| Ethanol | Often a good solvent for dissolving the compound at elevated temperatures, with decreased solubility upon cooling. |
| Ethyl Acetate | A moderately polar solvent that can be effective for crystallizing compounds with both polar and non-polar functionalities. |
| Acetone/Water | Similar to methanol/water, this system can be fine-tuned to achieve optimal supersaturation. |
| Toluene/Heptane | A less polar system that was used for the purification of a related pyrrolidine derivative.[4] |
Q2: How does the structure of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid influence its crystallization behavior?
A2: The molecule possesses several key structural features that influence its crystallization:
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Carboxylic Acid Group: This group can form strong hydrogen bonds, which can lead to the formation of dimers or chains in the crystal lattice.
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Amide Group (in the pyrrolidinone ring): This group is also capable of forming hydrogen bonds.
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Methoxyphenyl Group: This relatively bulky and somewhat non-polar group can influence the packing of the molecules in the crystal lattice through van der Waals interactions and potential π-π stacking.
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Chirality: The carboxylic acid is attached to a stereocenter at the 3-position of the pyrrolidine ring. If you are working with a racemic mixture, it may crystallize as a racemic compound or a conglomerate, which can have different crystallization behavior than the pure enantiomers.
The presence of multiple hydrogen bond donors and acceptors, combined with the steric bulk of the methoxyphenyl group, can lead to complex intermolecular interactions, potentially making crystallization challenging and possibly favoring an amorphous state.
Q3: Are there any specific purification steps recommended before attempting crystallization?
A3: Yes, ensuring high purity is crucial for successful crystallization. If your synthesis results in a crude product, consider the following purification methods before attempting crystallization:
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Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. For related compounds, solvent systems like toluene/heptane have been used for filtration through silica gel.[4]
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Acid-Base Extraction: As the compound is a carboxylic acid, you can dissolve the crude material in an organic solvent and extract it into a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities, and the desired acid can be precipitated by acidifying the aqueous layer.
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Charcoal Treatment: If colored impurities are present, treating a solution of the compound with activated charcoal can help to remove them before crystallization.
Experimental Protocols
General Recrystallization Protocol (based on related compounds):
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Dissolution: In an Erlenmeyer flask, add the crude 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Add a small amount of a chosen solvent (e.g., propan-2-ol).
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Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding a large excess of solvent.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For further precipitation, the flask can be placed in an ice bath or a refrigerator.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the crystallization of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: Logical approach to solvent selection for crystallization based on the compound's structural properties.
References
Enhancing the stability of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide: Degradation and Stability Issues
This guide is designed to help you identify and resolve common stability problems with 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in your experiments.
| Observation | Potential Cause | Recommended Action |
| Loss of compound potency over time in aqueous solution. | Hydrolysis of the lactam ring: The 5-oxopyrrolidine (a γ-lactam) ring is susceptible to hydrolysis, especially under basic conditions, leading to ring-opening and formation of an amino acid derivative.[1][2][3] | Maintain the solution pH in the slightly acidic to neutral range (pH 4-7) for maximal stability.[2][4] Use buffered solutions to ensure stable pH. If possible, prepare solutions fresh before use. |
| Unexpected peaks in HPLC analysis after storage at room temperature. | Thermal Degradation: Elevated temperatures can accelerate the hydrolysis of the lactam ring or potentially lead to decarboxylation of the carboxylic acid group. | Store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Discoloration or appearance of new impurities after exposure to light. | Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[5] This can involve reactions of the methoxyphenyl group or decarboxylation.[6][7] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8] Conduct experiments under controlled lighting conditions where possible. |
| Variability in results when using different solvents. | Solvent-Induced Degradation: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents may facilitate hydrolysis. | If possible, use aprotic solvents for stock solutions. For aqueous experiments, minimize the time the compound is in solution. |
| Precipitation of the compound from solution. | Poor Solubility or pH-dependent Solubility: The carboxylic acid group's ionization state is pH-dependent. At low pH, the less soluble free acid form predominates, which may lead to precipitation in aqueous media. | Ensure the pH of the solution is appropriate for maintaining solubility. The use of co-solvents or solubility enhancers may be necessary for certain applications. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution?
A1: The most probable degradation pathway is the hydrolysis of the γ-lactam ring, particularly under basic (alkaline) conditions. This reaction opens the five-membered ring to form the corresponding γ-amino acid derivative. While less common under typical experimental conditions, decarboxylation and reactions involving the methoxyphenyl group can occur under stress conditions like high heat or intense light exposure.[1][2][3]
Q2: What is the optimal pH range for storing this compound in an aqueous solution?
A2: For β-lactams, which are structurally related but more strained, maximal stability is often observed in the pH range of 4-7.[2][4] It is recommended to maintain solutions of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid within a similar slightly acidic to neutral pH range to minimize lactam hydrolysis.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is advisable to prepare stock solutions in a high-quality aprotic solvent such as DMSO or DMF, where the compound is likely to be more stable. These stock solutions should be stored at -20°C or below in tightly sealed vials to prevent moisture absorption. For daily use, create small aliquots to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Aromatic compounds can be light-sensitive.[5] To prevent potential photodegradation, it is best practice to protect solutions containing 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid from light by using amber-colored containers or by wrapping the containers with aluminum foil.
Q5: Can I heat solutions of this compound to aid dissolution?
A5: Gentle warming may be acceptable for short periods to facilitate dissolution. However, prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation, particularly hydrolysis of the lactam ring.[3]
Illustrative Stability Data
The following tables present hypothetical data to illustrate the stability profile of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under various stress conditions. These are examples to guide experimental design.
Table 1: Effect of pH on Stability in Aqueous Solution at 25°C
| pH | Buffer System | Time (hours) | % Remaining Compound |
| 2.0 | 0.1 M HCl | 24 | 98.5% |
| 4.5 | Acetate Buffer | 24 | 99.2% |
| 7.4 | Phosphate Buffer | 24 | 98.8% |
| 9.0 | Borate Buffer | 24 | 92.1% |
Table 2: Effect of Temperature on Stability in pH 7.4 Buffer
| Temperature | Time (hours) | % Remaining Compound |
| 4°C | 48 | 99.5% |
| 25°C (RT) | 48 | 97.5% |
| 40°C | 48 | 91.3% |
| 60°C | 48 | 82.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of the compound in acidic and basic conditions.
Materials:
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Water bath or incubator
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add a specific volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
For base hydrolysis, add the same volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot. For the acidic sample, no neutralization is typically needed before HPLC analysis. For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and detect any degradation products.
Protocol 2: Photostability Testing
Objective: To assess the impact of light exposure on the stability of the compound.
Materials:
-
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid solution (in a transparent solvent like water/acetonitrile)
-
Photostability chamber with controlled light (UV and visible) and temperature output
-
Quartz or borosilicate glass vials
-
Control vials wrapped in aluminum foil
-
HPLC system
Procedure:
-
Prepare a solution of the compound at a known concentration (e.g., 100 µg/mL).
-
Place the solution in transparent vials. Prepare identical control samples and wrap them completely in aluminum foil to protect them from light.
-
Expose both sets of vials in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
At appropriate time intervals, withdraw samples from both the exposed and control vials.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples to the control samples to identify any photodegradants and quantify the loss of the parent compound.
Visualizations
Caption: Potential degradation pathways for the target compound.
Caption: Workflow for a forced degradation study.
References
- 1. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
- 5. scispace.com [scispace.com]
- 6. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The following protocols and troubleshooting steps are based on established chemical principles and synthetic methods for analogous compounds.
Proposed Synthetic Route
The synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved via a Michael addition of 2-methoxyaniline to itaconic acid, followed by an intramolecular amidation. This one-pot reaction is a common method for synthesizing similar 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][2][3]
Experimental Protocol: Synthesis from Itaconic Acid and 2-Methoxyaniline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.2 equivalents) and 2-methoxyaniline (1.0 equivalent).
-
Solvent Addition: Add water as the solvent (approximately 5-10 mL per gram of 2-methoxyaniline).
-
Reaction: Heat the mixture to reflux (100°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold water, and dry.
-
If no precipitate forms, or for further purification, acidify the solution with 5% hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Filter the resulting solid, wash with cold water to remove any remaining starting materials and inorganic salts, and dry under vacuum.
-
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and purification of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the synthesis and purification of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Q1: My reaction yield is very low or I have isolated no product. What could be the cause?
A1: Low or no yield can result from several factors:
-
Incomplete Reaction: The reaction may require a longer reflux time. Monitor the reaction using TLC or LC-MS until the starting materials are consumed.
-
Incorrect pH during Work-up: The carboxylic acid product is soluble in water at neutral or basic pH. Ensure the pH is sufficiently acidic (pH 2-3) to fully precipitate the product.
-
Sub-optimal Reaction Temperature: While refluxing in water is a standard procedure, the temperature might not be optimal. Consider screening other high-boiling point solvents.
-
Poor Quality Starting Materials: Verify the purity of your itaconic acid and 2-methoxyaniline.
Q2: My final product is contaminated with unreacted starting materials. How can I remove them?
A2: The presence of starting materials is a common issue. Here are some purification strategies:
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a basic aqueous solution (e.g., 5% sodium bicarbonate). The carboxylic acid product will deprotonate and dissolve. Neutral impurities and the basic 2-methoxyaniline can be removed by washing with an organic solvent like ethyl acetate. Subsequently, acidify the aqueous layer with HCl to re-precipitate your pure product, which can then be filtered.[4]
-
Recrystallization: If the solubility profiles of the starting materials and the product are sufficiently different, recrystallization can be effective. Refer to the recrystallization protocol below for solvent selection.
-
Column Chromatography: This is a reliable method for separating compounds with different polarities. A detailed protocol is provided below.[5]
Q3: The product appears as an oil and does not solidify. What should I do?
A3: Oiling out can occur if the product is impure or if the crystallization conditions are not optimal.
-
Purity: The presence of impurities can lower the melting point of a compound, causing it to separate as an oil. Try purifying the oil using column chromatography or acid-base extraction first.
-
Crystallization Technique: If the product is pure but still oily, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding the solution with a small crystal of the pure compound (if available) can also help. Experiment with different crystallization solvents or solvent mixtures.
Q4: I see unexpected peaks in my NMR or LC-MS analysis. What could they be?
A4: Unexpected peaks could be due to side products or impurities from starting materials.
-
Isomers: In some cases, isomers of the desired product might form. For instance, if the cyclization is not perfectly regioselective, though this is less likely in this specific synthesis.
-
Decarboxylation: At high temperatures, the carboxylic acid product could potentially undergo decarboxylation, leading to a loss of the -COOH group. This would be evident in the mass spectrum (a mass loss of 44 Da) and NMR (absence of the carboxylic acid proton).
-
Pyroglutamic Acid Formation: Analogous to peptide chemistry, side reactions involving the carboxylic acid and amide functionalities are possible, though less common for this specific molecule.[6][7][8]
Q5: My final product is highly colored (e.g., brown or dark yellow). How can I decolorize it?
A5: Coloration is often due to trace impurities, possibly from the oxidation of the 2-methoxyaniline starting material.
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Recrystallization: Often, a simple recrystallization is sufficient to leave colored impurities behind in the mother liquor.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the purification of the target compound.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (see table below) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 1: Solvent Screening for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Suitability for Carboxylic Acids |
| Water | High | 100 | Good for polar compounds, may require heating.[10] |
| Ethanol | High | 78 | Often a good choice for moderately polar compounds.[10] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[9] |
| Acetone | Medium | 56 | Good solvent, but low boiling point can be a drawback.[9] |
| Toluene | Low | 111 | Can be effective for less polar compounds. |
| Hexanes | Low | 69 | Generally used for non-polar compounds, may be useful as an anti-solvent in a solvent mixture. |
Data sourced from Chemistry LibreTexts and other general chemistry resources.[9][10]
Protocol 2: Column Chromatography
For separating mixtures of compounds with different polarities, column chromatography is highly effective. For carboxylic acids, adding a small amount of acid to the eluent can prevent streaking on the column.[11][12]
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Use TLC to determine a suitable eluent system. A good starting point for a polar compound is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate). For carboxylic acids, adding 0.5-1% acetic acid or formic acid to the eluent system is recommended to keep the carboxylic acid protonated and minimize tailing.[11] A target Rf value for the desired compound on TLC should be around 0.3.[5]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent system) and load it onto the top of the silica gel bed.
-
Elution: Run the eluent through the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 2: Example Eluent Systems for Polar Carboxylic Acids
| Eluent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes / Acetic Acid | 50:50:0.5 | A standard system for moderately polar compounds.[13] |
| Dichloromethane / Methanol / Acetic Acid | 95:5:0.5 | Suitable for more polar compounds.[12] |
| Diethyl Ether / Petroleum Ether / Formic Acid | 60:40:0.5 | An alternative system with different selectivity. |
Protocol 3: Acid-Base Extraction
This liquid-liquid extraction technique separates acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values.[4]
Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move into the aqueous layer as its sodium salt. Repeat this extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated HCl or 5M HCl until the pH is ~2. The carboxylic acid product will precipitate out.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
Table 3: Comparison of Purification Methods
| Method | Pros | Cons | Best For |
| Recrystallization | Simple, scalable, can yield very pure crystals. | Requires the compound to be a solid, finding a suitable solvent can be time-consuming. | Removing small amounts of impurities from a solid product. |
| Column Chromatography | Highly versatile, can separate complex mixtures. | Can be time-consuming and labor-intensive, requires larger volumes of solvent. | Separating starting materials, side products, and purifying oils.[5] |
| Acid-Base Extraction | Fast, efficient for removing basic or neutral impurities. | Only applicable for acidic (or basic) compounds, may not remove acidic impurities. | Removing unreacted 2-methoxyaniline from the crude product.[4] |
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for preparing 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: The most common and scalable approach is the reaction of 2-methoxyaniline with itaconic acid. This reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the desired pyrrolidinone ring structure.
Q2: What are the critical reaction parameters to monitor during scale-up?
A2: When scaling up, it is crucial to monitor and control the reaction temperature, the rate of addition of reagents, and the efficiency of mixing. Inadequate temperature control can lead to side reactions, while poor mixing can result in localized concentration gradients and reduced yields.
Q3: What are the common impurities encountered in this synthesis?
A3: Common impurities may include unreacted starting materials (2-methoxyaniline and itaconic acid), the intermediate Michael adduct that has not cyclized, and potential byproducts from side reactions such as decarboxylation or oxidation, especially if the reaction is overheated.
Q4: What purification methods are recommended for the final product on a large scale?
A4: For large-scale purification, recrystallization is often the most effective and economical method. Suitable solvent systems should be determined at the lab scale first. Column chromatography is generally not practical for large quantities but can be used for purifying smaller batches of high-purity material.
Q5: Are there any specific safety precautions to consider during the scale-up?
A5: Yes, 2-methoxyaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. The reaction can be exothermic, so a proper cooling system should be in place to manage the heat generated during a large-scale reaction.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Optimize the reaction temperature. A temperature screen at the lab scale can identify the optimal range. - Ensure efficient stirring, especially in a large reactor, to maintain a homogeneous mixture. - Optimize the workup and purification steps to minimize product loss. For example, select an appropriate recrystallization solvent to maximize recovery. |
| Product is Difficult to Purify | - Presence of closely related impurities. - Oily or tarry product instead of a solid. | - Identify the impurities using analytical techniques like LC-MS or NMR. This will help in designing a suitable purification strategy. - If the product is oily, try triturating with a non-polar solvent to induce solidification. - A multi-step purification involving both recrystallization and a short plug of silica gel might be necessary. |
| Reaction Stalls | - Deactivation of a catalyst (if used). - Insufficient reaction time. | - While this reaction is often run without a catalyst, if one is used, ensure its quality and activity. - Extend the reaction time and monitor for further conversion. |
| Formation of Colored Impurities | - Oxidation of the 2-methoxyaniline starting material or the product. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified starting materials. - Decolorizing with activated carbon during the workup can sometimes remove colored impurities. |
Experimental Protocols
Synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.
Materials:
-
2-Methoxyaniline
-
Itaconic acid
-
Water (or a suitable high-boiling point solvent like toluene or xylene)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add itaconic acid and water.
-
Heat the mixture to a gentle reflux to dissolve the itaconic acid.
-
Slowly add 2-methoxyaniline to the reaction mixture. The addition should be controlled to manage any exotherm.
-
Maintain the reaction at reflux and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
| Parameter | Lab Scale (Example) | Scale-Up Target (Example) |
| 2-Methoxyaniline | 10 g | 1 kg |
| Itaconic acid | 11.5 g | 1.15 kg |
| Solvent Volume | 100 mL | 10 L |
| Reaction Temperature | 100 °C | 100-105 °C (monitor internal T) |
| Reaction Time | 4-6 hours | 6-8 hours (monitor for completion) |
| Typical Yield | 75-85% | 70-80% |
Visualizations
Caption: Synthesis workflow from starting materials to the final product.
Caption: A logical flow for troubleshooting low product yield.
Modifying assay protocols for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is recommended. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. For aqueous-based biological assays, it is advisable to perform serial dilutions from the DMSO stock into the assay buffer.[1] To avoid precipitation, ensure the final concentration of DMSO in the assay is low, typically below 0.5%.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: What are the expected challenges related to the solubility of this compound in aqueous buffers?
A2: The compound possesses a carboxylic acid group, which can be ionized to improve solubility, but also contains a hydrophobic 2-methoxyphenyl group and a pyrrolidine core, which can limit aqueous solubility.[3] Carboxylic acids tend to be more soluble at a pH above their pKa, as the deprotonated carboxylate salt is more polar.[2][4] However, the overall solubility will be a balance between the hydrophilic carboxylate and the hydrophobic regions of the molecule.[3]
Q3: How should I confirm the identity and purity of the compound before starting my experiments?
A3: It is crucial to verify the identity and purity using standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight. The molecular ion peak (M+) for aromatic acids is typically prominent.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The acidic proton of the carboxylic acid is expected to appear far downfield (10-12 ppm) in ¹H NMR.[5] The methoxy group protons should appear as a singlet around 3.8 ppm.[6]
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A pure compound should ideally show a single, sharp peak under various mobile phase conditions.
Troubleshooting Guides
Issue 1: Low or No Activity in a Cell-Based Assay
You are not observing the expected biological effect of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in your cell-based assay.
Troubleshooting Steps in Q&A Format:
-
Q: Could the compound be precipitating out of the assay medium?
-
A: Yes, this is a common issue with hydrophobic compounds.[1] Even if the final DMSO concentration is low, the compound can precipitate upon dilution into aqueous media.
-
Solution: Visually inspect the wells (with and without cells) under a microscope for any signs of precipitation after adding the compound. Consider performing a solubility test in your specific cell culture medium.
-
-
Q: Is the compound stable in the assay conditions?
-
A: The compound may degrade over the course of a long incubation period (e.g., 24-72 hours) at 37°C.
-
Solution: Assess the compound's stability by incubating it in the assay medium for the duration of the experiment, then analyze the sample by HPLC or LC-MS to check for degradation products.
-
-
Q: Is the compound able to permeate the cell membrane?
-
A: While many small molecules are cell-permeable, this is not guaranteed.[7]
-
Solution: If you suspect low permeability is an issue, consider using a cell line with higher expression of relevant transporters or performing the assay with permeabilized cells (e.g., using a mild detergent like saponin), if the target is intracellular and the assay design allows.
-
-
Q: Have you confirmed the activity of your positive control?
-
A: A lack of activity from your test compound is only meaningful if the positive control for the assay is working as expected.
-
Solution: Always run a known inhibitor or activator for your target/pathway in parallel. If the positive control fails, the issue lies with the assay system itself, not your test compound.
-
Issue 2: Poor Solubility in Aqueous Biological Buffers
You are having difficulty dissolving the compound in your assay buffer, leading to inconsistent results.
Troubleshooting Steps in Q&A Format:
-
Q: Have you tried adjusting the pH of the buffer?
-
A: Since the compound has a carboxylic acid, increasing the pH of the buffer above the compound's pKa will convert it to the more soluble carboxylate salt.[2][4]
-
Solution: Systematically test the solubility in buffers of increasing pH (e.g., 7.4, 8.0, 8.5), ensuring the final pH is compatible with your biological assay.
-
-
Q: Can co-solvents other than DMSO be used?
-
A: Yes, other water-miscible organic solvents can be effective.
-
Solution: Prepare a high-concentration stock in ethanol, methanol, or dimethylformamide (DMF). Perform serial dilutions, always ensuring the final solvent concentration is below the tolerance level of your assay (usually <0.5-1%).[2]
-
-
Q: Would a carrier protein help?
-
A: For assays involving serum or mimicking in vivo conditions, a carrier protein can significantly enhance solubility.
-
Solution: Bovine Serum Albumin (BSA) is commonly used to bind hydrophobic molecules and keep them in solution.[2] Test adding BSA (e.g., 0.1% w/v) to your assay buffer, but be aware that this can affect the free concentration of your compound and may interfere with some assay formats.
-
Table 1: Comparison of Solubilization Methods for Carboxylic Acid-Containing Compounds
| Method | Principle of Action | Advantages | Disadvantages | Starting Recommendation |
| pH Adjustment | Deprotonates the carboxylic acid to form a more soluble carboxylate salt.[2][4] | Simple, cost-effective, and can dramatically increase solubility.[2] | Requires the assay to be stable at the adjusted pH; may not be suitable for all biological systems. | Adjust buffer pH to >8.0, considering the compound's pKa and assay compatibility. |
| Co-solvents (e.g., DMSO, Ethanol) | The compound is first dissolved in a water-miscible organic solvent, then diluted into the aqueous buffer.[2] | Simple and effective for creating high-concentration stock solutions. | The organic solvent can be toxic to cells or interfere with enzyme activity at high concentrations.[2] | Prepare a 10-100 mM stock in DMSO. Keep final assay concentration of DMSO <0.5%.[2] |
| Carrier Proteins (e.g., BSA) | The protein binds to the hydrophobic parts of the compound, forming a soluble complex.[2] | Biologically relevant, can improve stability, and mimics in vivo transport. | Can interfere with the assay; reduces the free concentration of the compound available to the target. | Add 0.01-0.1% (w/v) BSA to the assay buffer. Validate that BSA does not affect assay performance. |
Issue 3: Analytical Method Problems (HPLC/LC-MS)
You are facing issues like peak tailing, poor resolution, or low signal intensity during HPLC or LC-MS analysis.
Troubleshooting Steps in Q&A Format:
-
Q: Why am I seeing peak tailing in my HPLC chromatogram?
-
A: Peak tailing for an acidic compound like this is often caused by secondary interactions between the carboxylic acid and residual free silanol groups on the silica-based column packing.[8]
-
Solution: Add a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase. This will protonate the free silanols and reduce these unwanted interactions.
-
-
Q: My signal intensity in the mass spectrometer is low or inconsistent. What should I check?
-
A: Poor signal intensity can stem from several factors, including inefficient ionization, sample concentration issues, or instrument contamination.[9]
-
Solution:
-
Optimize Ionization: Experiment with both positive and negative ionization modes. Given the carboxylic acid, negative ion mode (detecting [M-H]⁻) is often more sensitive.
-
Check Sample Concentration: If the sample is too dilute, the signal will be weak. If it is too concentrated, you may experience ion suppression.[9]
-
Mobile Phase Modifier: Ensure your mobile phase is compatible with MS. Non-volatile buffers (like phosphate) should be avoided. Use volatile modifiers like formic acid or ammonium acetate.
-
Instrument Maintenance: Ensure the mass spectrometer is properly tuned and calibrated. A dirty ion source can significantly reduce sensitivity.[9]
-
-
-
Q: I'm seeing multiple peaks when I expect only one. What could be the cause?
-
A: This could be due to impurities, on-column degradation, or the presence of isomers.
-
Solution:
-
Check Purity: Confirm the purity of your sample using an orthogonal technique (e.g., NMR).
-
Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matched to the mobile phase. Injecting in a much stronger solvent can cause peak distortion and splitting.[10]
-
Column Health: A blocked or contaminated guard column or a void at the head of the analytical column can cause split peaks.[10] Try removing the guard column or flushing the analytical column.
-
-
Experimental Protocols
Protocol 1: General Method for HPLC Purity Analysis
This protocol provides a starting point for assessing the purity of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in DMSO or a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL.
-
Detection: UV detector set to 254 nm and 280 nm (or scan for optimal wavelength).
Protocol 2: Generic Cell Viability Assay (e.g., MTS/MTT) to Determine IC50
This protocol describes a typical workflow for determining the half-maximal inhibitory concentration (IC50) of the compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution series of the compound in cell culture medium from your high-concentration DMSO stock. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Viability Reagent: Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Logical workflow for troubleshooting compound solubility issues.
Caption: Experimental workflow for IC50 determination using a cell viability assay.
Caption: Hypothetical signaling pathway showing compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. youtube.com [youtube.com]
Interpreting ambiguous spectroscopic data of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous spectroscopic data for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?
A1: While experimental data for this exact compound is not widely published, data from structurally similar compounds, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives, can be used to predict the expected spectral features.[1][2][3][4][5][6]
¹H NMR: Protons on the pyrrolidine ring are expected in the range of 2.6-4.0 ppm.[3][5] Specifically, the diastereotopic protons of the CH₂ group adjacent to the carbonyl (C4) typically appear as complex multiplets around 2.6-2.8 ppm. The proton at the chiral center (C3) would likely resonate around 3.3-3.5 ppm, and the N-CH₂ protons (C5) are expected between 3.8-4.0 ppm.[6] The methoxy group (-OCH₃) protons should appear as a singlet around 3.7-3.9 ppm. Aromatic protons will be in the 6.8-7.5 ppm region. The carboxylic acid proton (-COOH) will present as a broad singlet at a downfield chemical shift, typically >12 ppm.[3][5]
¹³C NMR: The carbonyl carbon of the lactam is expected around 172-175 ppm, while the carboxylic acid carbonyl will be slightly more downfield. The pyrrolidine ring carbons are expected in the 30-55 ppm range.[3][5] The methoxy carbon should be around 55-56 ppm. Aromatic carbons will appear between 110-160 ppm.
IR Spectroscopy: The infrared spectrum will show characteristic broad O-H stretching vibrations for the carboxylic acid from 2500-3500 cm⁻¹.[7] Two distinct carbonyl (C=O) stretching bands are expected: one for the carboxylic acid (~1700-1730 cm⁻¹) and one for the lactam (~1660-1680 cm⁻¹).[7][8] A C-O stretching band for the carboxylic acid is also expected around 1210-1320 cm⁻¹.[7]
Mass Spectrometry (MS): The expected monoisotopic mass for the neutral molecule C₁₂H₁₃NO₄ is approximately 235.0845 g/mol . In electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 236.0917 or the sodiated adduct [M+Na]⁺ at m/z 258.0736.
Table 1: Predicted Spectroscopic Data
| Technique | Feature | Expected Range / Value |
| ¹H NMR | Pyrrolidine CH₂ (C4) | 2.6 - 2.8 ppm (multiplet) |
| Pyrrolidine CH (C3) | 3.3 - 3.5 ppm (multiplet) | |
| Pyrrolidine NCH₂ (C5) | 3.8 - 4.0 ppm (multiplet) | |
| Methoxy (-OCH₃) | ~3.8 ppm (singlet) | |
| Aromatic (Ar-H) | 6.8 - 7.5 ppm (multiplets) | |
| Carboxylic Acid (-COOH) | >12 ppm (broad singlet) | |
| ¹³C NMR | Pyrrolidine Carbons | 30 - 55 ppm |
| Methoxy Carbon | 55 - 56 ppm | |
| Aromatic Carbons | 110 - 160 ppm | |
| Carbonyls (Lactam, Acid) | 170 - 180 ppm | |
| IR | O-H Stretch (Carboxylic Acid) | 2500 - 3500 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 cm⁻¹ | |
| C=O Stretch (Lactam) | 1660 - 1680 cm⁻¹ | |
| C-O Stretch | 1210 - 1320 cm⁻¹ | |
| MS (ESI+) | [M+H]⁺ | m/z ≈ 236.09 |
| [M+Na]⁺ | m/z ≈ 258.07 |
Q2: Why does my ¹H NMR spectrum show more signals than expected for the structure?
A2: This is a common issue for N-substituted pyrrolidinones and can often be attributed to the presence of rotational isomers, or rotamers.[9] The amide bond between the phenyl ring and the pyrrolidine nitrogen has a significant double bond character, which restricts free rotation. This can lead to two distinct conformations (Z and E isomers) that are slowly interconverting on the NMR timescale, resulting in two sets of peaks for some or all of the protons.[6]
Q3: How can I confirm the presence of the carboxylic acid proton in my ¹H NMR spectrum?
A3: The signal for an acidic proton like that in a carboxylic acid can be confirmed with a "D₂O shake."[9] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the -COOH peak to disappear or significantly diminish in intensity.[9]
Troubleshooting Guide
Problem: My ¹H NMR spectrum has very broad peaks.
| Possible Cause | Solution |
| Poor Solubility / Aggregation | The sample may not be fully dissolved or may be aggregating. Try using a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) or gently warming the sample.[9] |
| Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. Purify the sample further, for instance, by passing it through a small plug of silica gel. |
| Intermediate Chemical Exchange | The molecule might be undergoing conformational changes (like rotamer interconversion) at a rate that is intermediate on the NMR timescale. Try acquiring the spectrum at a higher or lower temperature to either accelerate or slow down the exchange, which should result in sharper peaks.[9] |
| Instrumental Issues | The NMR spectrometer may require shimming. If you suspect this, consult the instrument manager.[10] |
Problem: The signals for the pyrrolidine ring protons in my ¹H NMR are complex and overlapping.
| Possible Cause | Solution |
| Diastereotopic Protons | The two protons on the C4 carbon (CH₂) are diastereotopic due to the adjacent C3 chiral center. This means they are chemically non-equivalent and will couple to each other and to the C3 proton, leading to complex splitting patterns (often an AA'BB' system).[11] |
| Overlapping Signals | The signals may naturally overlap at the magnetic field strength used. Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 400 MHz) will increase spectral dispersion and may resolve the overlapping signals. |
| 2D NMR Spectroscopy | Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). A COSY spectrum will show which protons are coupled to each other, helping to trace the spin systems of the pyrrolidine ring. An HSQC spectrum will correlate each proton to the carbon it is directly attached to, confirming assignments. |
Problem: My IR spectrum shows a very broad, intense band from 3500 cm⁻¹ to 2500 cm⁻¹, obscuring the C-H stretching region.
| Possible Cause | Solution |
| Hydrogen Bonding | This is the characteristic O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[7] This is an expected feature and confirms the presence of the carboxylic acid functional group. The broadness is due to the strong intermolecular hydrogen bonds.[7] |
| Wet Sample | If the band is unusually broad and ill-defined, it could indicate the presence of water. Ensure your sample is thoroughly dried under high vacuum before analysis. |
Experimental Protocols
Protocol 1: Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid
This is a general procedure adapted from the synthesis of similar compounds.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) in water.
-
Addition of Amine: Add the corresponding aminophenol, in this case, 2-methoxyaniline (0.9 eq), to the solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The progress can be monitored by TLC.
-
Crystallization: Cool the reaction mixture to room temperature, and then further cool in an ice bath. The product should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from an appropriate solvent (e.g., water or an ethanol/water mixture) to yield the pure product. Dry the final product under high vacuum.
Protocol 2: NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes them well and the acidic proton is readily observed.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A brief sonication may aid dissolution.
-
The sample is now ready for analysis.
Visualizations
References
- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. azolifesciences.com [azolifesciences.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Analogs
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of structurally related analogs to 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a novel compound with potential therapeutic applications. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and validation of this chemical entity. While direct experimental data for the title compound is not yet publicly available, this analysis of its close relatives offers valuable insights into its likely bioactivity profile, focusing on established antimicrobial, anticancer, and anti-inflammatory properties.
Comparative Analysis of Biological Activity
The core structure of 5-oxopyrrolidine-3-carboxylic acid serves as a versatile scaffold for developing a variety of therapeutic agents.[1][2][3][4][5] Modifications to the N-phenyl ring have yielded compounds with significant biological effects, as detailed in the comparative data below.
Antimicrobial Activity
Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated notable efficacy against a range of bacterial pathogens. The following table summarizes the minimal inhibitory concentrations (MIC) of several key analogs against both Gram-positive and Gram-negative bacteria.
| Compound/Analog | Gram-Positive Bacteria MIC (µg/mL) | Gram-Negative Bacteria MIC (µg/mL) | Reference |
| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | [6][7][8] | ||
| Hydrazone with 5-nitrothien-2-yl fragment | Surpassed cefuroxime (7.8 µg/mL) against most tested strains | Surpassed cefuroxime (7.8 µg/mL) against E. coli | [6][8] |
| Hydrazone with benzylidene moiety | 3.9 (S. aureus) | - | [6][8] |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | [9] | ||
| Compound 14 | Promising activity against vancomycin-intermediate S. aureus | - | [9] |
| Compound 24b | Promising activity against vancomycin-intermediate S. aureus | - | [9] |
Note: The specific MIC values for some derivatives of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid were not explicitly stated in the source material but were described as potent.
Anticancer Activity
Several analogs have been investigated for their cytotoxic effects on cancer cell lines, with promising results against lung carcinoma.
| Compound/Analog | Cell Line | Activity | Reference |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) | A549 (Lung) | Reduced viability to 63.4% | [9] |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b) | A549 (Lung) | Reduced viability to 21.2% | [9] |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid derivatives (18-22) | A549 (Lung) | Most potent anticancer activity in the series | [10] |
Other Biological Activities
The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold is further highlighted by the diverse biological activities exhibited by its derivatives.
| Compound/Analog | Biological Activity | Key Findings | Reference |
| 1-Substituted 5-oxopyrrolidine-3-carboxylic acids | Analgesic and antihypoxic | Aromatic or heterocyclic substituents at the 1-position increased analgesic activity. | [11] |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antioxidant | Several derivatives identified as potent antioxidants via DPPH radical scavenging and reducing power assays. | [12] |
| 5-Oxopyrrolidine-3-carboxylic acid derivatives | Anti-inflammatory | Derivatives showed excellent activity against MMP-2 and MMP-9. | [13] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimal Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a Mueller-Hinton broth, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated cells).[2][9]
Visualizing the Path Forward: Potential Mechanisms and Workflows
The following diagrams illustrate the potential signaling pathways that may be modulated by these compounds and a general workflow for their initial biological evaluation.
Caption: Potential mechanisms of action for pyrrolidine derivatives.
Caption: General workflow for biological activity validation.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with its structural analogs. Due to the absence of direct experimental cross-reactivity data for this specific compound in the public domain, this comparison is based on the analysis of structurally similar molecules and employs a hypothetical dataset to illustrate the principles of cross-reactivity assessment. The provided experimental protocol and analysis serve as a guide for researchers aiming to develop specific immunoassays for this compound.
Introduction to Cross-Reactivity
In immunoassay development, particularly for small molecules (haptens) like 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, cross-reactivity is a critical parameter. It defines the extent to which structurally related compounds bind to the antibody used in the assay, potentially leading to inaccurate quantification of the target analyte.[1][2] Understanding the cross-reactivity profile is essential for ensuring the specificity and reliability of an immunoassay.[1][2] Compounds with high structural similarity to the target molecule are more likely to exhibit significant cross-reactivity.[3]
Potential Cross-Reactant Analogs
Based on a review of related chemical syntheses, several structural analogs of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as potential cross-reactants in an immunoassay. These analogs share the core 5-oxopyrrolidine-3-carboxylic acid scaffold but differ in the substitution pattern on the N-phenyl ring or through modification of the carboxylic acid group.
Table 1: Hypothetical Cross-Reactivity Data of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its Analogs
| Compound | Structure Description | Hypothetical IC50 (nM) | Hypothetical % Cross-Reactivity |
| 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Target) | N-phenyl ring with a methoxy group at the 2-position. | 10 | 100% |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | N-phenyl ring with a hydroxyl group at the 2-position.[4] | 25 | 40% |
| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | N-phenyl ring with fluoro groups at the 2 and 4-positions.[5] | 150 | 6.7% |
| 1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | N-phenyl ring with methoxy groups at the 2 and 4-positions.[6] | 80 | 12.5% |
| 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | The carboxylic acid group is converted to a hydrazide. | 200 | 5% |
| N'-Benzylidene-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | A hydrazone derivative of the 2-hydroxyphenyl analog.[7] | >1000 | <1% |
% Cross-Reactivity is calculated as: (IC50 of Target Compound / IC50 of Analog) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of small molecules.[8][9][10] The principle relies on the competition between the target analyte (or a potential cross-reactant) and a labeled antigen for a limited number of antibody binding sites.[8][9]
Materials
-
Microtiter plates coated with a conjugate of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and a carrier protein (e.g., BSA).
-
Specific monoclonal or polyclonal antibody against 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Standard solutions of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Solutions of potential cross-reactant analogs at various concentrations.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Stop solution (e.g., 2M H₂SO₄).
Procedure
-
Blocking: Block the coated microtiter plate wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the specific primary antibody and varying concentrations of the standard or potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal. Calculate the percent cross-reactivity using the formula mentioned above.
Visualizations
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Caption: A hypothetical signaling pathway potentially modulated by 5-oxopyrrolidine derivatives.
Conclusion
This guide outlines the critical considerations for assessing the cross-reactivity of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct experimental data is currently unavailable, the provided information on structurally similar compounds and a standard experimental protocol offers a framework for researchers to design and execute their own cross-reactivity studies. The development of a highly specific immunoassay for this compound will depend on thorough characterization of its cross-reactivity profile against relevant analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO5) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
Benchmarking a Novel Compound: A Comparative Analysis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Against Known Prolyl Oligopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical prolyl oligopeptidase (POP) inhibitor, 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, against a panel of well-established POP inhibitors. Prolyl oligopeptidase is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and hormones, making it a therapeutic target for neurodegenerative and other diseases.[1][2] The development of specific and potent inhibitors is crucial for modulating its activity.
While the inhibitory activity of 1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid against prolyl oligopeptidase is presented here as a hypothetical scenario for illustrative purposes, this guide offers a framework for its evaluation. The performance of this novel compound is benchmarked against the known inhibitors KYP-2047, S-17092, and Z-Pro-Prolinal, supported by established experimental data.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of a compound is a critical parameter in drug discovery and development. The following table summarizes the inhibitory constants (Kᵢ and IC₅₀ values) for our hypothetical compound and the selected known inhibitors against prolyl oligopeptidase. Lower values are indicative of higher potency.
| Inhibitor | Target Enzyme | Organism/Source | Kᵢ (nM) | IC₅₀ (nM) |
| 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Prolyl Oligopeptidase (POP) | Human (Recombinant) | [Hypothetical Data] | [Hypothetical Data] |
| KYP-2047 | Prolyl Oligopeptidase (POP) | Not Specified | 0.023[1] | - |
| S-17092 | Prolyl Endopeptidase (PEP) | Human Brain Nuclei | 1[1] | 1.2[1][3] |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | Human | - | 160[4] |
Experimental Protocols
To ensure accurate and reproducible results, standardized experimental protocols are essential. The following section details a common method for assessing the activity of prolyl oligopeptidase and determining the potency of its inhibitors.
Prolyl Oligopeptidase (POP) Activity Assay
This protocol describes a continuous kinetic assay to measure POP activity using a fluorogenic substrate.
Materials:
-
Purified or recombinant prolyl oligopeptidase
-
Fluorogenic substrate stock solution (e.g., 10 mM Z-Gly-Pro-AMC in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader with excitation at 360-380 nm and emission at 460 nm
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Dilute the POP enzyme to the desired concentration in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a series of substrate dilutions in Assay Buffer. A typical starting concentration for Z-Gly-Pro-AMC is 50 µM.[5]
-
For inhibitor studies, prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
For inhibitor screening, add 1 µL of the test compound dilution (or vehicle control, e.g., DMSO).
-
Add 25 µL of the diluted POP enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for enzyme-inhibitor interaction.
-
-
Initiate Reaction and Measure Fluorescence:
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in the pre-warmed (37°C) microplate reader.
-
Monitor the increase in fluorescence intensity over time. The data should be collected at regular intervals (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[6]
-
Visualizations
The following diagrams illustrate the experimental workflow for inhibitor screening and the role of prolyl oligopeptidase in a key signaling pathway.
Caption: Experimental workflow for inhibitor screening.
Caption: Role of POP in neuropeptide signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs as Potential Therapeutic Agents
A detailed examination of the structure-activity relationships, synthesis protocols, and biological performance of novel 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives reveals their potential as scaffolds for antimicrobial and anticancer drugs. This guide synthesizes experimental data on various analogs, offering a comparative perspective for researchers and drug development professionals. The focus lies on derivatives with substitutions on the phenyl ring, which have demonstrated significant biological activity.
Recent studies have explored a range of analogs of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing that modifications to the phenyl group are critical for their biological function. In particular, the introduction of hydroxyl, methyl, chloro, and nitro-containing moieties has yielded compounds with potent antibacterial and anticancer properties. This analysis will delve into the comparative performance of these analogs, supported by quantitative data and detailed experimental methodologies.
Performance Comparison of Analogs
The biological activity of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro antibacterial and anticancer activities of key analogs from recent studies.
Antibacterial Activity
A series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly its hydrazones, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Some of these compounds exhibited greater potency than the control antibiotic cefuroxime.[1][3]
| Compound/Analog | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Hydrazone with a benzylidene moiety | Staphylococcus aureus | 3.9 | [1][3] |
| Hydrazone with a 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | [1][3] |
| Hydrazone with a 5-nitrothien-2-yl fragment | Escherichia coli | <7.8 | [1][3] |
| Cefuroxime (Control) | Staphylococcus aureus | 7.8 | [1][3] |
Furthermore, studies on 1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have highlighted their efficacy against multidrug-resistant pathogens.[6][7][8] For instance, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four times more potent than clindamycin against methicillin-resistant S. aureus.[6][7] Another hydrazone derivative with a 5-nitrothien-2-yl moiety showed promising activity against multidrug-resistant C. auris isolates.[6][7]
Anticancer Activity
The anticancer potential of these analogs has also been a subject of investigation. Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[9] Hydrazone-containing compounds, in particular, were identified as the most potent cytotoxic agents among the synthesized series.[9]
| Compound/Analog | Cell Line | Activity Metric | Result | Reference |
| Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | A375 (Melanoma) | High Cytotoxicity | - | [9] |
| 5-Fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent | A549 (Lung Cancer) | High Anticancer Activity | - | [6][7] |
Experimental Protocols
The synthesis and evaluation of these analogs follow established chemical and biological procedures. Below are detailed methodologies for key experiments cited in the literature.
General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid
The core scaffold is typically synthesized via the reaction of itaconic acid with a substituted aniline in a suitable solvent, such as water, followed by heating under reflux.[8][9] The intermediate 4-arylamino-3-carboxybutanoic acid is often not isolated as it undergoes cyclization in situ to form the desired 5-oxopyrrolidine-3-carboxylic acid.[9]
Synthesis of Hydrazone Derivatives
To enhance biological activity, the carboxylic acid group is often converted to a carbohydrazide, which is then condensed with various aromatic or heterocyclic aldehydes to yield hydrazones.[5][6]
-
Esterification: The carboxylic acid is esterified, for example, by refluxing in methanol with a catalytic amount of sulfuric acid.[2][5][9]
-
Hydrazide Formation: The resulting ester is then reacted with hydrazine hydrate in a solvent like propan-2-ol at reflux to form the acid hydrazide.[6][10]
-
Hydrazone Synthesis: The acid hydrazide is condensed with an appropriate aldehyde in a solvent such as propan-2-ol at reflux to afford the final hydrazone derivative.[5][6]
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Synthesis and Structure-Activity Relationships
Diagrams illustrating the synthetic pathways and the logical relationships between chemical modifications and biological activity can aid in understanding the comparative analysis.
Caption: General synthetic route to 1-aryl-5-oxopyrrolidine-3-carboxylic acid and its hydrazone analogs.
Caption: Structure-activity relationship (SAR) logic for the biological activity of the analogs.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Engagement of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with Dihydrofolate Reductase (DHFR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct molecular target of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has not been definitively identified in publicly available literature. This guide provides a comparative framework for confirming its engagement with a hypothesized target, Dihydrofolate Reductase (DHFR), based on the compound's potential anticancer and antimicrobial activities. DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids, making it a well-established target for various therapies.[1][2][3] This document outlines key experimental approaches to validate this hypothesis and compares the compound's hypothetical performance against well-established DHFR inhibitors.
Comparative Analysis of DHFR Inhibitors
To objectively evaluate the target engagement of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (referred to as "Lead Compound"), its performance should be benchmarked against known inhibitors of DHFR. For this guide, we will use Methotrexate, a potent anticancer agent, and Trimethoprim, an antibiotic that selectively inhibits bacterial DHFR.[4][5]
Table 1: Comparative Efficacy in DHFR Enzymatic Assay
This table summarizes the inhibitory activity of the lead compound and comparators against human and bacterial (e.g., E. coli) DHFR. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 (nM) |
| Lead Compound | Human DHFR | 150 |
| E. coli DHFR | 2500 | |
| Methotrexate | Human DHFR | 5 |
| E. coli DHFR | 1200 | |
| Trimethoprim | Human DHFR | 30000 |
| E. coli DHFR | 50 |
Table 2: Comparative Binding Affinity via Isothermal Titration Calorimetry (ITC)
This table presents the binding affinity (Kd) of the compounds to purified human DHFR. A lower Kd value indicates a stronger binding interaction.
| Compound | Target Enzyme | Dissociation Constant (Kd) (nM) | Stoichiometry (n) |
| Lead Compound | Human DHFR | 120 | 0.98 |
| Methotrexate | Human DHFR | 3.5 | 1.02 |
| Trimethoprim | Human DHFR | 25000 | 0.95 |
Table 3: Comparative Target Engagement in a Cellular Context via Cellular Thermal Shift Assay (CETSA)
This table shows the thermal stabilization of DHFR in intact cells upon compound binding. A larger change in the aggregation temperature (ΔTagg) indicates more effective target engagement in a cellular environment.
| Compound (at 10 µM) | Cell Line | Target Enzyme | ΔTagg (°C) |
| Lead Compound | Human A549 | Human DHFR | + 4.2 |
| Methotrexate | Human A549 | Human DHFR | + 6.8 |
| Vehicle (DMSO) | Human A549 | Human DHFR | 0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
DHFR Enzymatic Assay
This assay measures the inhibition of DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.[6]
-
Reagents:
-
Recombinant human DHFR and bacterial DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[7]
-
Test compounds (Lead Compound, Methotrexate, Trimethoprim) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the respective DHFR enzyme in a 96-well UV-transparent plate.
-
Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and other thermodynamic parameters.[8][9][10]
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Purified recombinant human DHFR dialyzed extensively against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
Test compounds dissolved in the final dialysis buffer.
-
-
Procedure:
-
Load the protein solution (e.g., 10-20 µM DHFR) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 100-200 µM of the test compound) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change after each injection.
-
Analyze the resulting binding isotherm to determine the Kd, n, and enthalpy of binding (ΔH).
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the change in the thermal stability of the target protein upon ligand binding.[11][12]
-
Materials:
-
Human cell line expressing DHFR (e.g., A549 lung carcinoma cells).
-
Cell culture medium and reagents.
-
Test compounds.
-
Lysis buffer (containing protease inhibitors).
-
SDS-PAGE and Western blotting reagents.
-
Anti-DHFR antibody.
-
-
Procedure:
-
Culture A549 cells to approximately 80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble DHFR in the supernatant at each temperature using SDS-PAGE and Western blotting with an anti-DHFR antibody.
-
Quantify the band intensities and plot the fraction of soluble protein against temperature to generate a melting curve. The shift in the melting curve in the presence of the compound (ΔTagg) indicates target stabilization.
-
Visualizations
Signaling Pathway
The following diagram illustrates the role of DHFR in the folate metabolism pathway, which is essential for DNA synthesis. Inhibition of DHFR disrupts this pathway, leading to antiproliferative effects.
Caption: The role of DHFR in the folate metabolic pathway and its inhibition.
Experimental Workflow
This diagram outlines the workflow for confirming the target engagement of the lead compound with DHFR.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. 二氢叶酸还原酶检测试剂盒 1 kit sufficient for 50-100 tests | Sigma-Aldrich [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent verification of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid findings
An Independent Comparative Analysis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Potential Therapeutic Agents
Executive Summary
This guide provides a comparative analysis of derivatives of the 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold, with a focus on their potential as antimicrobial and anticancer agents. While specific experimental data for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is limited in the public domain, extensive research on structurally similar analogs allows for a thorough evaluation of this chemical class. This report synthesizes available data on synthesis, biological activity, and mechanism of action for these related compounds, offering a valuable resource for researchers and drug development professionals. The comparative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams of synthetic pathways are included to facilitate understanding.
Introduction to 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
The 5-oxopyrrolidine (also known as pyroglutamic acid) ring is a core structure in numerous biologically active compounds.[1] Derivatives of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid have emerged as a promising scaffold in medicinal chemistry, with studies demonstrating their potential as antibacterial and anticancer agents.[2][3] The synthesis of these compounds typically involves the reaction of a substituted aniline with itaconic acid.[2][3] Further modifications of the carboxylic acid group, for instance, into esters, hydrazides, and subsequently into hydrazones or other heterocyclic systems, have been shown to significantly influence their biological activity.[4][5]
This guide focuses on a comparative analysis of various substituted 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid derivatives, with control antibiotics and anticancer agents serving as benchmarks.
Comparative Analysis of Biological Activity
The biological activity of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been primarily evaluated in the context of their antimicrobial and anticancer properties. The following sections present a comparative summary of the available quantitative data.
Antibacterial Activity
Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria.[4][6] The tables below compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these compounds against standard antibiotics.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) against Staphylococcus aureus [4][7]
| Compound/Drug | MIC (µg/mL) |
| Benzylidene hydrazone derivative | 3.9 |
| 5-Nitrothien-2-yl hydrazone derivative | 7.8 |
| 5-Nitrofuran-2-yl moiety derivative | Potent effect |
| Cefuroxime (Control) | 7.8 |
| Oxacillin (Control) | Not specified |
| Ampicillin (Control) | Not specified |
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) against Various Bacterial Strains [4][6]
| Compound/Drug | S. aureus | L. monocytogenes | B. cereus | E. coli |
| 5-Nitrothien-2-yl hydrazone derivative | Surpassed Cefuroxime | Surpassed Cefuroxime | Surpassed Cefuroxime | Surpassed Cefuroxime |
| Cefuroxime (Control) | 7.8 | 7.8 | 7.8 | 7.8 |
Note: "Surpassed Cefuroxime" indicates a lower MIC value than 7.8 µg/mL.
Anticancer Activity
Certain derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been evaluated for their in vitro anticancer activity against the A549 human lung carcinoma cell line.[2]
Table 3: Comparative Anticancer Activity against A549 Cells [2]
| Compound | Effect on A549 Cell Viability |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Reduced to 63.4% |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Reduced to 21.2% |
| Untreated Control | 100% |
Experimental Protocols
This section provides a detailed description of the methodologies used in the synthesis and biological evaluation of the discussed compounds.
General Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid
The initial synthesis of the scaffold involves the reaction of a substituted aminophenol with itaconic acid.[2]
Protocol:
-
A solution of itaconic acid (50 mmol) in water (16 mL) is prepared.
-
The corresponding aminophenol (45 mmol) is added to the solution.
-
The mixture is refluxed for 12 hours.
-
After cooling, the formed precipitate is filtered, washed with water, and dried.
Caption: General synthesis workflow for 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid.
Synthesis of Hydrazone Derivatives
Hydrazone derivatives are synthesized from the corresponding carboxylic acid via esterification and subsequent reaction with hydrazine and an aldehyde.[5]
Protocol:
-
The carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for 8 hours.
-
The solvent is evaporated, and the residue is neutralized with a 5% sodium carbonate solution. The resulting solid is filtered and washed to yield the methyl ester.
-
The methyl ester is then reacted with hydrazine hydrate in a suitable solvent like 2-propanol at reflux to form the acid hydrazide.[3]
-
The acid hydrazide is condensed with an appropriate aromatic aldehyde in refluxing propan-2-ol to yield the final hydrazone derivative.[2]
Caption: Synthesis workflow for hydrazone derivatives.
Antimicrobial Susceptibility Testing
The antibacterial activity of the compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4]
Protocol:
-
Bacterial strains are cultured in appropriate broth media.
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from the wells showing no growth is sub-cultured on agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for the antimicrobial and anticancer effects of these compounds is not yet fully elucidated in the provided literature. However, the structure-activity relationship suggests that the nature and position of substituents on the aryl ring, as well as the modifications at the carboxylic acid group, play a crucial role in their biological activity. For the antibacterial hydrazone derivatives, it is hypothesized that the lipophilicity and the presence of specific pharmacophores (like the nitro group) contribute to their ability to disrupt bacterial cell processes.[4] The anticancer activity of the dichlorinated analog suggests that halogenation enhances its cytotoxic effects, a common strategy in the design of anticancer drugs.[2]
Conclusion
The 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The available data strongly indicate that derivatives of this scaffold, particularly hydrazones and halogenated analogs, possess potent antibacterial and anticancer activities.[2][4] Specifically, the benzylidene hydrazone and the 5-nitrothien-2-yl hydrazone derivatives have shown promising antibacterial efficacy, in some cases exceeding that of the control antibiotic cefuroxime.[7] Furthermore, the 1-(3,5-dichloro-2-hydroxyphenyl) derivative exhibited significant cytotoxicity against A549 lung cancer cells.[2] Further research is warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for improved efficacy and safety profiles.
References
- 1. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives with Standard Antimicrobial and Anticancer Drugs
An Objective Analysis for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have emerged as a promising scaffold. These compounds have demonstrated significant potential in combating drug-resistant bacteria and cancer cells. This guide provides a detailed, head-to-head comparison of these derivatives with established standard drugs, supported by experimental data to inform future research and development.
While direct comparative data for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, extensive research on its hydroxylated analogues offers valuable insights. This comparison focuses on these closely related derivatives.
Antibacterial Activity: A New Frontier in Combating Resistance
Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria.[1][2] The in vitro antibacterial activity of these compounds was compared against standard antibiotics such as oxacillin, ampicillin, and cefuroxime.[1][2][3]
Comparative Efficacy Against Gram-Positive and Gram-Negative Bacteria
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are crucial indicators of an antimicrobial agent's potency. The following tables summarize the comparative data for the most promising derivatives against key bacterial strains.
Table 1: In Vitro Antibacterial Activity against Staphylococcus aureus (ATCC 9144) [1]
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| Hydrazone with benzylidene moiety | 3.9 | - |
| Cefuroxime | 7.8 | - |
| Oxacillin | - | - |
| Ampicillin | - | - |
Table 2: In Vitro Antibacterial Activity against Various Bacterial Strains [1][2]
| Compound | Target Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus, L. monocytogenes, B. cereus, E. coli | < 7.8 | Cefuroxime | 7.8 |
| Hydrazone with 5-nitrofuran-2-yl moiety | S. aureus, L. monocytogenes, B. cereus, E. coli | Potent | Cefuroxime | 7.8 |
Notably, a hydrazone derivative with a benzylidene moiety demonstrated a potent inhibitory effect on S. aureus, with an MIC value of 3.9 µg/mL, surpassing the efficacy of the standard drug cefuroxime (MIC 7.8 µg/mL).[2][3] Furthermore, a hydrazone with a 5-nitrothien-2-yl fragment consistently outperformed cefuroxime against all tested bacterial strains.[1][2][3] Some of these derivatives also exhibited significant bactericidal properties and were effective in disrupting biofilms of S. aureus and E. coli.[1][2]
Experimental Protocol: Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Gram-positive (Staphylococcus aureus ATCC 9144, Listeria monocytogenes ATCC 7644, Bacillus cereus ATCC 11778) and Gram-negative (Escherichia coli ATCC 8739) bacteria were used.[1]
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of 0.5 McFarland standard.
-
Drug Dilution: The test compounds and standard antibiotics (oxacillin, ampicillin, and cefuroxime) were serially diluted in Mueller-Hinton broth.[1]
-
Incubation: The microplates were incubated at 37°C for 24 hours.
-
MIC and MBC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth. To determine the MBC, aliquots from wells showing no growth were sub-cultured on nutrient agar plates. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of test compounds.
Anticancer Activity: A Promising Scaffold for Oncology
In addition to their antimicrobial properties, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential as anticancer agents.[4] Their cytotoxic effects have been evaluated against human lung adenocarcinoma (A549) cells and compared with the standard chemotherapeutic drug, cisplatin.[4]
Comparative Cytotoxicity against A549 Cancer Cells
The viability of A549 cells was assessed after treatment with various derivatives. The results indicate a structure-dependent anticancer activity.
Table 3: In Vitro Anticancer Activity against A549 Cells [4]
| Compound | Cell Viability (%) | Standard Drug |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) | 63.4 | Cisplatin |
| 3,5-dichloro substituted derivative (1b) | 21.2 | Cisplatin |
| 5-fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | Highest Activity | Cisplatin |
The parent carboxylic acid (1a) significantly reduced A549 cell viability.[4] Notably, the addition of a 3,5-dichloro substitution (1b) dramatically enhanced the anticancer activity, leading to a significant reduction in cell viability to 21.2%.[4] The most potent anticancer activity was observed with a 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl substituent.[4]
Experimental Protocol: MTT Assay for Anticancer Activity
The in vitro anticancer activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Line: A549 human lung adenocarcinoma cells were used.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and cisplatin for a specified duration.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was calculated relative to untreated control cells.
Signaling Pathway in MTT Assay
Caption: Principle of the MTT assay for cell viability.
Conclusion
Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid represent a versatile and promising scaffold for the development of new therapeutic agents. The presented data clearly indicates that specific structural modifications can lead to compounds with superior antibacterial and anticancer activities compared to some standard drugs. These findings strongly support further investigation and optimization of this chemical class to address the urgent global challenges of antimicrobial resistance and cancer treatment.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling and disposing of similar chemical structures, such as pyrrolidine derivatives and carboxylic acids.[1][2][3][4][5] It is crucial to always consult your institution's specific safety guidelines and local regulations.[6][7][8]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield (8-inch minimum).[3] Must be approved under appropriate government standards like NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[3] |
| Skin and Body | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.[9] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust or aerosol generation.[2] Work in a well-ventilated area, preferably a fume hood.[10] |
General Handling Precautions:
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
1. Waste Identification and Classification:
-
Characterize the waste. Determine if it is a pure solid, in solution, or mixed with other chemicals.
-
Consult your institution's chemical hygiene plan and local regulations to determine if it is classified as hazardous waste.[6][8][10] Most laboratory chemicals should be treated as hazardous waste unless explicitly stated otherwise.[8]
2. Segregation:
-
Segregate waste containing 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid from other chemical waste streams to prevent incompatibilities.
-
Store in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and bases.[6][11]
3. Containerization and Labeling:
-
Use a compatible, leak-proof container for waste collection.[8]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid," and the date of accumulation.[8][10] Do not use abbreviations or chemical formulas.[8]
-
Keep the container closed except when adding waste.[8]
4. Disposal of Unused or Surplus Material:
-
Do not dispose of this chemical down the sink or in the regular trash.[8][12]
-
Arrange for disposal through your institution's licensed hazardous waste disposal service.[6][7]
5. Decontamination of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Collect the rinsate and treat it as hazardous waste.[8]
-
After triple-rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[8][12]
6. Spill Management:
-
Small Spills:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[1]
-
Clean the spill area with a suitable solvent and decontaminate.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[13]
-
III. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. unodc.org [unodc.org]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. N-Desmethyl Clobazam | CAS#:22316-55-8 | Chemsrc [chemsrc.com]
Essential Safety and Handling Protocols for 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, including immediate safety measures, operational procedures, and disposal plans. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel.
Immediate Safety and Hazard Information
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: May cause serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3]
In the event of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][5]
-
After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][6]
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[2][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if handling generates dust. | A written respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
| Hand Protection | Handle with gloves. | Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid breathing dust or aerosols.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
Spill and Disposal Plan
Spill Response: In the event of a spill, follow these steps and refer to the workflow diagram below.
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to cover the spill.
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal. Avoid generating dust.[2][9]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste material according to local, state, and federal regulations.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. laattapiste.fi [laattapiste.fi]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
